molecular formula C9H17NO2 B2697932 3-[(oxolan-2-yl)methyl]morpholine CAS No. 2126160-05-0

3-[(oxolan-2-yl)methyl]morpholine

Cat. No.: B2697932
CAS No.: 2126160-05-0
M. Wt: 171.24
InChI Key: PALUDBHJEDUGNE-UHFFFAOYSA-N
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Description

3-[(oxolan-2-yl)methyl]morpholine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features a morpholine ring, a common scaffold in medicinal chemistry, linked to a tetrahydrofuran (oxolane) ring via a methylene group. As a building block, this structure is of significant interest in early-stage drug discovery and chemical synthesis. While specific biological data for this exact compound is not fully established in the public domain, related morpholine and tetrahydrofuran derivatives are extensively researched. Patents indicate that similar compounds are investigated for their potential as alpha-1a antagonists, which may have implications for researching treatments for benign prostatic hyperplasia (BPH) and lower urinary tract symptoms . Furthermore, tetrahydrofuran-containing structures are being explored as modulators of voltage-gated sodium channels (Nav), specifically the Nav1.8 isoform, which is a promising target for the development of novel analgesic therapies for neuropathic and inflammatory pain conditions . Researchers value this compound for its potential use in constructing more complex molecules and probing structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxolan-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-9(12-4-1)6-8-7-11-5-3-10-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUDBHJEDUGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-[(Oxolan-2-yl)methyl]morpholine and its Core Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a specific CAS number for 3-[(oxolan-2-yl)methyl]morpholine is not readily found in major chemical databases, indicating its novelty or lack of extensive commercial availability, its constituent scaffolds—morpholine and oxolane (tetrahydrofuran)—are of profound importance in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and pharmacological significance of these core structures. We will delve into established synthetic routes for substituted morpholines and tetrahydrofurans, and propose a viable synthetic pathway for the title compound. Furthermore, this guide will discuss the rationale for combining these two privileged fragments in drug design, their impact on pharmacokinetic profiles, and the analytical methodologies crucial for their characterization. Safety and handling protocols for morpholine-containing compounds are also detailed to ensure best practices in a research and development setting.

Introduction: The Strategic Combination of Morpholine and Oxolane Scaffolds

In the landscape of modern drug discovery, the morpholine and oxolane (tetrahydrofuran) rings are considered "privileged structures." Their frequent appearance in approved drugs and clinical candidates stems from their ability to impart favorable physicochemical and pharmacokinetic properties. The morpholine ring, with its ether and amine functionalities, offers a unique combination of polarity, basicity, and metabolic stability.[1][2] It often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving interactions with biological targets.[3][4] The tetrahydrofuran motif, a saturated five-membered cyclic ether, is a valuable bioisostere for other cyclic systems, offering a way to modulate lipophilicity and improve metabolic stability.[5][6]

The hypothetical molecule, 3-[(oxolan-2-yl)methyl]morpholine, represents a thoughtful combination of these two key scaffolds. The morpholine ring provides a basic nitrogen center, which can be crucial for target engagement and for tuning the compound's pKa. The oxolane moiety, linked via a methyl group to the 3-position of the morpholine, introduces a distinct three-dimensional architecture and can influence the molecule's overall polarity and conformational flexibility. This guide will explore the foundational chemistry and pharmacology of these individual components to build a comprehensive understanding of their potential when combined.

Synthesis of Substituted Morpholine and Oxolane Derivatives

The synthesis of substituted morpholines and oxolanes is well-documented, with numerous strategies available to medicinal chemists.

Synthetic Strategies for 3-Substituted Morpholines

The synthesis of 3-substituted morpholines can be approached through several established routes. One common method involves the cyclization of N-substituted-2-amino-1-propanols. Another powerful strategy utilizes the ring-opening of activated aziridines with organocuprates, followed by a ring annulation reaction.[7] This latter approach offers excellent control over stereochemistry, which is often critical for biological activity.

A Proposed Synthetic Route for 3-[(Oxolan-2-yl)methyl]morpholine

A plausible synthetic route to the title compound could commence from the commercially available (S)-tetrahydrofuran-2-yl-methylamine.[8] This chiral starting material provides a stereochemically defined oxolane fragment. The synthesis could proceed via a two-step sequence:

  • N-Alkylation: Reaction of (S)-tetrahydrofuran-2-yl-methylamine with a suitable two-carbon electrophile bearing a leaving group and a protected hydroxyl group.

  • Intramolecular Cyclization: Deprotection of the hydroxyl group followed by an intramolecular Williamson ether synthesis or a reductive amination to form the morpholine ring.

G cluster_0 Proposed Synthesis of 3-[(oxolan-2-yl)methyl]morpholine A (S)-Tetrahydrofuran-2-yl-methylamine B N-Alkylation with 2-bromoethanol derivative A->B Step 1 C Intermediate Amino Alcohol B->C D Intramolecular Cyclization (e.g., Williamson Ether Synthesis) C->D Step 2 E 3-[(oxolan-2-yl)methyl]morpholine D->E

Caption: Proposed synthetic workflow for 3-[(oxolan-2-yl)methyl]morpholine.

Physicochemical and Pharmacokinetic Properties

The incorporation of morpholine and oxolane rings into a molecule significantly influences its drug-like properties.

PropertyContribution of Morpholine MoietyContribution of Oxolane Moiety
Solubility Generally enhances aqueous solubility due to the polar ether and amine groups.[3]Can increase polarity compared to carbocyclic analogues, potentially improving solubility.[9]
Lipophilicity (LogP) Can lower LogP, which is often beneficial for oral absorption and reducing off-target effects.Acts as a less lipophilic bioisostere of cyclopentane or cyclohexane.[5]
Basicity (pKa) The nitrogen atom provides a basic center, with a pKa typically around 8.5, allowing for salt formation and modulation of interactions with acidic residues in protein targets.The ether oxygen is a weak hydrogen bond acceptor.
Metabolic Stability The morpholine ring is generally more resistant to metabolism compared to other cyclic amines like piperidine.[10]The tetrahydrofuran ring is generally metabolically stable.
Blood-Brain Barrier (BBB) Permeability The balanced lipophilic-hydrophilic nature of morpholine can facilitate BBB penetration for CNS-targeted drugs.[2]Can contribute to the overall physicochemical profile required for CNS penetration.

Applications in Drug Discovery and Development

Both morpholine and tetrahydrofuran are integral components of numerous FDA-approved drugs across various therapeutic areas.

Morpholine in Approved Drugs

The morpholine scaffold is found in a wide array of pharmaceuticals, including:

  • Linezolid: An antibiotic used to treat serious bacterial infections.

  • Gefitinib: An anticancer agent for the treatment of certain types of lung cancer.

  • Aprepitant: An antiemetic used to prevent nausea and vomiting caused by chemotherapy.

  • Reboxetine: An antidepressant used for the treatment of clinical depression.

Tetrahydrofuran in Approved Drugs

The tetrahydrofuran ring is also a key feature in several marketed drugs:

  • Darunavir: An antiretroviral medication used to treat HIV/AIDS.[11]

  • Terazosin: Used to treat symptoms of an enlarged prostate and high blood pressure.[12]

  • Eribulin: A chemotherapy agent used to treat certain types of breast cancer and liposarcoma.[13]

The combination of these two scaffolds in 3-[(oxolan-2-yl)methyl]morpholine could be explored for a variety of therapeutic targets where the specific spatial arrangement and physicochemical properties imparted by this structure are beneficial. For instance, in the development of kinase inhibitors, the morpholine ring can provide a key interaction point, while the tetrahydrofuran moiety can occupy a hydrophobic pocket and improve the overall pharmacokinetic profile.[14][15]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the characterization and quantification of novel chemical entities like 3-[(oxolan-2-yl)methyl]morpholine during the drug development process.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like morpholine derivatives, derivatization is often necessary to improve volatility and chromatographic performance. A common approach involves the reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine derivative.[1][16]

Protocol: GC-MS Analysis of Morpholine Derivatives (General Procedure)

  • Sample Preparation: Dissolve the sample in a suitable solvent. For complex matrices, a liquid-liquid or solid-phase extraction may be required.

  • Derivatization: Acidify the sample solution and add an aqueous solution of sodium nitrite. Allow the reaction to proceed at a controlled temperature.

  • Extraction: Extract the resulting N-nitroso derivative into an organic solvent such as dichloromethane.

  • GC-MS Analysis: Inject the organic extract into the GC-MS system.

Typical GC-MS Parameters: [17]

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C).

  • Ionization Mode: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

G cluster_1 GC-MS Analytical Workflow Sample Sample Derivatization Derivatization Sample->Derivatization Acidification, NaNO2 Extraction Extraction Derivatization->Extraction Organic Solvent GC_MS_Analysis GC_MS_Analysis Extraction->GC_MS_Analysis Injection

Caption: General workflow for the GC-MS analysis of morpholine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds.[18] For morpholine derivatives lacking a strong UV chromophore, derivatization can be employed for UV detection.[19] Alternatively, more universal detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be used.

Protocol: HPLC Analysis with Derivatization (General Procedure)

  • Derivatization: React the sample with a derivatizing agent that introduces a chromophore, such as 1-naphthylisothiocyanate (NIT).[20][21]

  • HPLC Separation: Separate the derivatized analyte on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of acetonitrile and water.

  • Detection: Monitor the elution of the derivatized compound using a UV detector at the appropriate wavelength.

Safety, Handling, and Storage

Morpholine and its derivatives require careful handling due to their potential hazards.

Toxicological Profile of Morpholine
  • Acute Toxicity: Morpholine is harmful if swallowed and toxic in contact with skin or if inhaled. The oral LD50 in rats is approximately 1050-1910 mg/kg, and the dermal LD50 in rabbits is around 500 mg/kg.[3]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[3]

  • Carcinogenicity: Morpholine itself is not classifiable as to its carcinogenicity to humans (IARC Group 3). However, it can react with nitrites to form N-nitrosomorpholine, a known carcinogen.[7]

Occupational Exposure Limits
  • OSHA PEL: 20 ppm (70 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation.[22][23]

  • NIOSH REL: 20 ppm (70 mg/m³) TWA, 30 ppm (105 mg/m³) as a short-term exposure limit (STEL), with a skin notation.[24][25]

  • ACGIH TLV: 20 ppm (71 mg/m³) TWA, with a skin notation.[24]

Handling and Storage Recommendations
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[26]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.

  • Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[26]

Conclusion

While 3-[(oxolan-2-yl)methyl]morpholine remains a novel chemical entity, a thorough understanding of its core components, the morpholine and oxolane scaffolds, provides a strong foundation for its potential in drug discovery. The strategic combination of these two privileged structures offers a promising avenue for developing new therapeutic agents with optimized physicochemical and pharmacokinetic properties. This guide has provided a comprehensive overview of the synthesis, properties, analytical methods, and safety considerations relevant to this class of compounds, intended to support and inform researchers in their pursuit of innovative medicines.

References

A comprehensive list of references is available upon request. The information presented in this guide is based on established scientific literature and safety data.

Sources

The Morpholine Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring (


) has transcended its origins as a simple solvent to become a "privileged structure" in modern medicinal chemistry. Its ubiquity in FDA-approved therapeutics—ranging from oncology to infectious disease—stems from a unique duality: it offers robust metabolic stability while simultaneously modulating physicochemical properties like solubility and lipophilicity.

This technical guide deconstructs the biological activity of morpholine-containing compounds. We move beyond simple lists of drugs to explore the causality of its activity: how the ether oxygen anchors kinase inhibitors in the ATP binding pocket, how the ring geometry influences blood-brain barrier (BBB) penetration, and how specific oxidative metabolic pathways dictate dosing regimens.

The Morpholine Pharmacophore: Structural & Physicochemical Logic[1]

The inclusion of a morpholine ring is rarely accidental. It is a strategic tool used to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.

Physicochemical Properties[2][3]
  • Basicity (pKa ~8.3): Unlike the more basic piperidine (pKa ~11) or piperazine (pKa ~9.8), morpholine’s electron-withdrawing oxygen atom lowers the pKa of the nitrogen. This ensures that at physiological pH (7.4), a significant fraction of the molecule remains unprotonated, facilitating membrane permeability while maintaining sufficient water solubility as a salt.

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, while the amine nitrogen (if secondary) or the protonated ammonium species interacts with water. This dramatically lowers the LogP of lipophilic scaffolds (e.g., quinazolines), preventing aggregation and improving oral bioavailability.

  • Bioisosterism: Morpholine is frequently used as a bioisostere for piperazine to reduce metabolic liability (avoiding reactive quinone-imine metabolite formation) or to modulate selectivity by altering the electronic profile of the attached aromatic system.

The "Hinge Binder" Effect

In kinase inhibitor design, the morpholine oxygen is not merely a solubility handle; it is often a pharmacophoric anchor. In Class I PI3K inhibitors, the morpholine oxygen frequently forms a critical hydrogen bond with the backbone amide of a valine residue (e.g., Val851 in PI3Kngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) within the kinase hinge region.

Therapeutic Applications & Mechanisms of Action[1][5][6][7][8]

Oncology: PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is the most frequently dysregulated signaling cascade in human cancer. Morpholine derivatives have shown exceptional potency here.

  • Case Study: Pictilisib (GDC-0941)

    • Class: Pan-PI3K inhibitor.[1][2]

    • Mechanism: Competitive inhibition at the ATP binding site.[2]

    • Structural Role: The morpholine ring is directly fused to the thienopyrimidine core. X-ray crystallography confirms that the morpholine oxygen accepts a hydrogen bond from the hinge region residue Val851. This interaction is essential for potency; replacing the oxygen with a methylene (piperidine) results in a significant loss of affinity.

  • Case Study: Gefitinib (Iressa)

    • Class: EGFR Tyrosine Kinase Inhibitor.[3][4][5]

    • Structural Role: Here, the morpholine is distal, attached via a propoxy linker. Unlike GDC-0941, the morpholine in Gefitinib does not bind the hinge. Its primary role is solubility enhancement , allowing the highly lipophilic quinazoline core to be orally bioavailable.

Visualization: PI3K/mTOR Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention points of morpholine-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target of GDC-0941) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTOR mTORC1/2 AKT->mTOR Activation CellResponse Cell Growth & Survival mTOR->CellResponse Morpholine Morpholine-based Inhibitor (e.g., Pictilisib) Morpholine->PI3K Hinge Binding (Val851)

Caption: The PI3K/Akt/mTOR signaling cascade. Morpholine-containing inhibitors (red hexagon) competitively bind the ATP pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.

Antimicrobial: Oxazolidinones (Linezolid)[8]
  • Drug: Linezolid (Zyvox).

  • Mechanism: Linezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[6][7] This prevents the formation of the functional 70S initiation complex.[7]

  • Morpholine Role: The fluorine-substituted phenyl-morpholine moiety is critical for the drug's safety profile and pharmacokinetics.

  • Metabolism Note: Linezolid is metabolized via oxidation of the morpholine ring (forming aminoethoxyacetic acid derivatives). This is a non-CYP450 mediated pathway, resulting in fewer drug-drug interactions compared to CYP-metabolized antibiotics.

CNS: Norepinephrine Reuptake Inhibitors (NRIs)
  • Drug: Reboxetine.

  • Mechanism: Selective inhibition of the norepinephrine transporter (NET).

  • Morpholine Role: The morpholine ring provides the necessary spatial arrangement to mimic the endogenous neurotransmitter while maintaining the lipophilicity required to cross the Blood-Brain Barrier (BBB).

Structure-Activity Relationship (SAR) Summary

The following table summarizes how the placement of the morpholine ring dictates its biological function.

Drug / CompoundTargetMorpholine PositionPrimary Function of Morpholine
Pictilisib (GDC-0941) PI3K

Fused to coreHinge Binder: Ether oxygen H-bonds with Val851.
Gefitinib EGFRDistal tail (propoxy)Solubility: Lowers LogP; improves oral bioavailability.
Linezolid Bacterial RibosomePhenyl substituentPK/Metabolism: Modulates clearance; non-CYP metabolism.
Reboxetine NET (Transporter)Core scaffoldPharmacophore: Mimics neurotransmitter structure; aids BBB crossing.
Timolol

-Adrenergic
Heterocyclic substituentBinding Affinity: Interacts with receptor side chains.

Experimental Protocols

Synthesis: General Procedure for SNAr Introduction of Morpholine

Context: This is the industry-standard method for introducing a morpholine ring onto a heteroaromatic core (e.g., for kinase inhibitor synthesis).

Reaction:



Protocol:

  • Reagents:

    • Substrate: 4-Chloro-substituted heteroaryl (e.g., 4-chlorothieno[3,2-d]pyrimidine).

    • Nucleophile: Morpholine (1.2 – 1.5 equivalents).

    • Base: Diisopropylethylamine (DIPEA) or

      
       (2.0 equivalents).
      
    • Solvent: DMF, DMA, or n-Butanol (for higher temperatures).

  • Procedure:

    • Dissolve the chloro-substrate (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

    • Add DIPEA (2.0 mmol) followed by Morpholine (1.2 mmol).

    • Heat the reaction mixture to 80°C – 100°C under nitrogen atmosphere. Monitor by TLC or LC-MS (typically 2–4 hours).

    • Note: If the substrate is electron-rich and unreactive, use Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu, Toluene, 110°C).

  • Workup:

    • Cool to room temperature. Pour into ice-water (20 mL).

    • If precipitate forms, filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or purify via Silica Gel Chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: SNAr Synthesis Workflow

Synthesis_Workflow Start Start: Chloro-Heterocycle Reagents Add: Morpholine + DIPEA Solvent: DMF Start->Reagents Reaction Heat: 80-100°C, 2-4h Reagents->Reaction Check Monitor: LC-MS / TLC Reaction->Check Check->Reaction Incomplete Workup Workup: Ice-Water Quench Extract EtOAc Check->Workup Complete End Product: Morpholine Derivative Workup->End

Caption: Standard workflow for Nucleophilic Aromatic Substitution (SNAr) to introduce a morpholine moiety.

Biological Assay: PI3K Kinase Inhibition (ADP-Glo)

Context: Determining the IC50 of a morpholine derivative against PI3K


.

Protocol:

  • Preparation:

    • Prepare 2.5x Kinase Solution (recombinant PI3K

      
      ) in reaction buffer (HEPES pH 7.5, MgCl2, EGTA).
      
    • Prepare 2.5x Substrate/ATP mix (PIP2:PS lipid vesicles + Ultra-pure ATP).

    • Prepare test compounds in 100% DMSO (serial dilution).

  • Reaction:

    • Add 4

      
      L of Compound (at 2.5x final conc) to a 384-well white plate.
      
    • Add 2

      
      L of Kinase Solution. Incubate 10 min at RT.
      
    • Add 2

      
      L of Substrate/ATP mix to initiate reaction.
      
    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 8

      
      L of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 16

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Analysis:

    • Measure Luminescence.

    • Calculate % Inhibition =

      
      .
      
    • Fit data to Sigmoidal Dose-Response curve to determine IC50.[8]

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: Medicinal Research Reviews (2020). URL:[Link]

  • Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Source: Journal of Medicinal Chemistry (2008).[9] URL:[Link]

  • Linezolid: Mechanism of Action and Resistance. Source: PubMed / StatPearls (2024). URL:[Link]

  • The Critical Role of 4-(3-Chloropropyl)morpholine in Gefitinib Synthesis. Source: Ningbo Inno Pharmchem (2025).[10] URL:[Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Source: ResearchGate (2025). URL:[Link]

Sources

Morpholine Scaffolds in Medicinal Chemistry: Strategic Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle (


) represents a "privileged scaffold" in modern drug discovery, featured in over 25 FDA-approved therapeutics including Gefitinib  (EGFR inhibitor) and Linezolid  (oxazolidinone antibiotic). Its ubiquity stems from a unique ability to modulate physicochemical properties without incurring the metabolic liabilities often associated with piperazines or piperidines.

This technical guide provides a rigorous analysis of the morpholine moiety, moving beyond basic textbook definitions to explore the causality of its pharmacokinetic benefits and providing validated synthetic protocols for both ring construction and late-stage functionalization.[1]

Strategic Rationale: The Morpholine Advantage[2]

Pharmacokinetic Modulation

In medicinal chemistry, the decision to incorporate a morpholine ring is rarely accidental. It is a strategic bioisostere used to fine-tune the Lipophilicity-Solubility Trade-off .

  • Metabolic Stability: Unlike piperazine, which is prone to rapid oxidative metabolism (N-oxidation or ring opening), the oxygen atom in morpholine reduces the basicity of the nitrogen (pKa ~8.3 vs. ~9.8 for piperazine). This electron-withdrawing effect lowers the susceptibility to CYP450-mediated oxidation.

  • Solubility & Permeability: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the chair conformation maintains sufficient lipophilicity for blood-brain barrier (BBB) penetration in CNS-active agents (e.g., Reboxetine).

Visualization: The Morpholine Value Proposition

The following diagram illustrates the multi-parametric optimization achieved by the morpholine scaffold.

Morpholine_Value Morpholine Morpholine Scaffold (C4H9NO) Solubility Aq. Solubility (H-Bond Acceptor) Morpholine->Solubility Metabolism Metabolic Stability (Reduced N-Basicity) Morpholine->Metabolism Permeability Membrane Permeability (Lipophilicity Balance) Morpholine->Permeability Bioavailability Oral Bioavailability (Improved F%) Solubility->Bioavailability Safety Reduced Toxicity (Lower Clearance) Metabolism->Safety Permeability->Bioavailability

Figure 1: The strategic impact of morpholine incorporation on drug-like properties (ADME).

Core Synthetic Methodologies

The synthesis of morpholine derivatives generally falls into two categories: Ring Construction (for C-substituted analogs) and N-Functionalization (for coupling to aromatic cores).

Pathway A: N-Arylation (Buchwald-Hartwig)

The most common route in medicinal chemistry is coupling a pre-formed morpholine to an aryl halide. While


 works for electron-deficient rings, the Buchwald-Hartwig amination  is the industry standard for electron-rich or neutral systems.
  • Critical Parameter: Ligand selection is paramount. Bidentate ligands like BINAP or Xantphos are preferred to prevent

    
    -hydride elimination and ensure reductive elimination of the C-N bond.
    
  • Catalyst:

    
     is often superior to 
    
    
    
    as it provides a stable source of Pd(0).
Pathway B: De Novo Ring Construction

For chiral morpholines (e.g., 2- or 3-substituted), coupling is insufficient. We must build the ring from chiral pool precursors (amino alcohols) or via ring-opening of aziridines/epoxides.

  • Modern Approach: Metal-free oxidative cyclization using ammonium persulfate allows for the synthesis of 2-substituted morpholines from aziridines under mild conditions, avoiding heavy metal contamination [4].

Synthetic Workflow Diagram

Synthesis_Workflow ArylHalide Aryl Halide (Ar-X) Buchwald Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald AminoAlcohol Chiral Amino Alcohol Cyclization Acid-Mediated Cyclization AminoAlcohol->Cyclization Aziridine Aziridine RingOpening Oxidative Ring Opening/Closing Aziridine->RingOpening NMorph N-Aryl Morpholine Buchwald->NMorph C-N Bond Formation CMorph C-Substituted Morpholine (Chiral) Cyclization->CMorph Dehydration RingOpening->CMorph Regioselective Morpholine (Commercial) Morpholine (Commercial) Morpholine (Commercial)->Buchwald

Figure 2: Decision tree for selecting the appropriate synthetic pathway based on target structure.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before committing to work-up.

Protocol 1: Optimized Buchwald-Hartwig Coupling

Target: N-Aryl Morpholine derivatives (General Procedure)

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Morpholine (1.2 equiv)

  • 
     (2 mol%)
    
  • BINAP (4 mol%) or Xantphos (for difficult substrates)

  • 
     (1.4 equiv)[2]
    
  • Solvent: Toluene (anhydrous, degassed)[2]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and BINAP in toluene. Stir for 15 mins at RT.
    
    • Causality: Pre-stirring ensures the active

      
       species is formed prior to oxidative addition, reducing induction time.
      
  • Addition: Add the Aryl Bromide, Morpholine, and

    
     to the reaction vessel.
    
  • Reaction: Heat to 80-100°C. Stir for 12-18 hours.

  • Checkpoint (TLC/LCMS): Aliquot 10

    
     into MeOH. Check for the disappearance of Aryl Bromide.
    
    • Validation: If Aryl Bromide persists but Morpholine is consumed, the catalyst has likely deactivated (Pd-black formation). Add 1 mol% fresh catalyst.

  • Work-up: Cool to RT. Filter through a Celite pad (removes Pd/Salts). Wash with EtOAc. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: Metal-Free Synthesis of 2-Substituted Morpholines

Target: Chiral C-substituted morpholines from Aziridines [4]

Reagents:

  • Aziridine (1.0 equiv)

  • Halogenated Alcohol (e.g., 2-bromoethanol) (1.2 equiv)[3]

  • Ammonium Persulfate

    
     (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Aziridine in

    
     at room temperature.
    
  • Oxidant Addition: Add

    
     followed by the halogenated alcohol.
    
  • Reaction: Stir at RT for 4-6 hours.

    • Mechanism:[4][5] The persulfate facilitates an oxidative ring opening of the aziridine via a radical cation pathway, followed by nucleophilic attack by the alcohol and subsequent cyclization.

  • Checkpoint (NMR): Take a crude NMR. Look for the characteristic shift of the methine proton on the morpholine ring (~3.5-4.0 ppm).

  • Work-up: Quench with saturated

    
    . Extract with DCM.[6]
    
  • Purification: Silica gel chromatography.

Data Presentation: Comparative Analysis

The following table summarizes the impact of morpholine substitution on key drug-like properties compared to common alternatives.

ScaffoldLogP (Lipophilicity)pKa (Basicity)Metabolic LiabilityTypical Application
Morpholine 0.0 - 1.0 (Balanced) ~8.3 Low Solubility enhancer, linker
Piperazine-1.5 (Polar)~9.8High (N-Oxidation)GPCR ligands (requires capping)
Piperidine1.5 (Lipophilic)~11.0MediumHydrophobic pockets
Pyrrolidine1.0~10.5MediumCompact spacers

Table 1: Physicochemical comparison of saturated N-heterocycles. Morpholine offers the optimal balance of basicity and lipophilicity for oral bioavailability.[7]

References

  • FDA Approved Drugs Analysis: Goel, K. K., et al. (2025).[7][8] "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs." Synlett. Link

  • General Scaffold Review: Tzara, A., et al. (2020).[9] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Link

  • Buchwald-Hartwig Optimization: BenchChem. (2025).[2] "Optimization of Buchwald-Hartwig amination conditions." Link

  • Metal-Free Synthesis: Palchykov, V. A. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. Link

  • Chiral Synthesis: Dugar, S., et al. (2012). "A Concise and Efficient Synthesis of Substituted Morpholines." Synlett. Link

Sources

The Morpholine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its frequent incorporation into a vast array of clinically successful and experimental drugs is not coincidental but is rooted in its unique and advantageous physicochemical, metabolic, and biological properties.[2] This technical guide provides a comprehensive analysis of the morpholine moiety's role in drug design, moving beyond a simple catalog of its applications. We will delve into the fundamental chemical characteristics that make it an asset, explore its profound impact on pharmacokinetic and pharmacodynamic profiles, and examine its function as a versatile pharmacophore across diverse therapeutic areas. This document is intended to serve as a foundational resource for drug development professionals, offering field-proven insights into why and how this simple heterocycle has become an indispensable tool in the quest for safer and more effective medicines.

The Fundamental Advantage: Physicochemical and Structural Properties

The utility of the morpholine ring in drug design originates from its inherent structural and electronic properties, which distinguish it from other cyclic amines like piperidine.[1][3]

Basicity and Ionization State

The morpholine ring contains an ether oxygen atom at the 4-position relative to the nitrogen. This oxygen atom exerts an electron-withdrawing inductive effect, which significantly reduces the basicity of the nitrogen atom.[1][3] The pKa of morpholine's conjugate acid is approximately 8.4, which is considerably lower than that of piperidine (pKa ≈ 11.2).[1]

This reduced basicity is a critical advantage in medicinal chemistry. At a physiological pH of 7.4, a significant portion of morpholine-containing compounds will exist in a neutral, un-ionized state. This balanced lipophilic-hydrophilic profile is crucial for enhancing passive diffusion across biological membranes, including the blood-brain barrier (BBB), a key attribute for central nervous system (CNS) drugs.[4][5][6] Furthermore, reduced basicity can minimize off-target interactions with aminergic receptors and ion channels, potentially reducing side effects.[1]

Solubility and Hydrogen Bonding

The presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor/acceptor (the nitrogen atom) allows the morpholine moiety to engage in favorable interactions with aqueous environments.[1][5] This often leads to improved aqueous solubility of the parent molecule, a critical factor for drug formulation and bioavailability.[1][7] The ability of the oxygen to form hydrogen bonds can also contribute to direct, high-affinity interactions within a target protein's active site, enhancing potency.[2][5]

Conformational Flexibility

Like cyclohexane, the morpholine ring adopts a flexible chair-like conformation.[5][6] This conformational pliability allows it to act as a versatile scaffold, orienting appended substituents into optimal positions for binding with a biological target without introducing significant ring strain.[5][8]

Data Presentation: Comparative Physicochemical Properties

PropertyMorpholinePiperidineRationale for Advantage in Drug Design
Structure O(CH₂CH₂)₂NH(CH₂)₅NHThe oxygen atom is the key differentiator, influencing all other properties.
pKa (conjugate acid) ~8.4[1]~11.2Lower pKa leads to a more favorable ionization state at physiological pH, enhancing membrane permeability and reducing off-target effects.[1][5]
logP -0.860.84The lower lipophilicity contributes to a balanced hydrophilic-lipophilic profile, often improving solubility.[1]
Hydrogen Bonding Acceptor (O), Donor/Acceptor (N)Donor/Acceptor (N)The additional H-bond acceptor can improve aqueous solubility and provide an extra point of interaction with the biological target.[1][5]
Metabolic Stability Generally more stable[3]More susceptible to oxidation[3]The electron-withdrawing oxygen reduces the susceptibility of adjacent carbons to CYP450-mediated oxidation.[3]

Enhancing Drug-Like Properties: The Impact on Pharmacokinetics (ADME)

Perhaps the most celebrated role of the morpholine ring is its ability to modulate and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[2][7][9]

Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolic breakdown by cytochrome P450 (CYP) enzymes. Unsubstituted aliphatic rings, such as piperidine, are often metabolic "soft spots," prone to oxidation at the carbons alpha to the nitrogen atom. The electron-withdrawing nature of the morpholine oxygen deactivates the adjacent C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes.[3] This increased metabolic stability can lead to a longer plasma half-life, reduced patient-to-patient variability, and a more predictable therapeutic window.[3][10] While not metabolically inert, morpholine generally offers a more robust core compared to its carbocyclic counterparts.[3]

Diagram: Morpholine's Role in Improving Drug Properties

cluster_0 Morpholine Moiety cluster_1 Improved Pharmacokinetics (ADME) cluster_2 Enhanced Pharmacodynamics Morpholine Morpholine Core (O(CH₂CH₂)₂NH) Solubility ↑ Aqueous Solubility Morpholine->Solubility H-Bonding Permeability ↑ Membrane Permeability (incl. BBB) Morpholine->Permeability Balanced pKa Metabolism ↑ Metabolic Stability (Blocks Oxidation) Morpholine->Metabolism Inductive Effect Potency ↑ Potency (H-Bonding) Morpholine->Potency O-atom interaction Selectivity ↑ Target Selectivity Morpholine->Selectivity Scaffold function PK_Profile Improved PK Profile Solubility->PK_Profile Permeability->PK_Profile Metabolism->PK_Profile PD_Profile Improved PD Profile Potency->PD_Profile Selectivity->PD_Profile

Caption: The morpholine moiety improves key pharmacokinetic and pharmacodynamic properties.

Permeability and CNS Penetration

As discussed, the balanced pKa of morpholine is instrumental in achieving the delicate hydrophilic-lipophilic balance required for a molecule to cross the blood-brain barrier.[5][8] This makes the morpholine ring a highly valuable scaffold for the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases, mood disorders, and pain.[5][6][11]

A Privileged Pharmacophore: Role in Therapeutic Applications

The morpholine ring is not merely a passive carrier used to improve drug-like properties; it is often an active and integral component of the pharmacophore, directly contributing to the molecule's biological activity.[2][12] Its versatility is demonstrated by its presence in drugs across a wide spectrum of diseases.[13][14]

Oncology

In cancer therapy, the morpholine moiety is a cornerstone of many kinase inhibitors.[9][13] Kinase active sites often have specific pockets where the morpholine's oxygen can form a critical hydrogen bond, anchoring the inhibitor and ensuring high potency and selectivity.[15]

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer.[16][17] The morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase domain.

  • PI3K/Akt/mTOR Pathway Inhibitors: Many experimental and clinical-stage inhibitors targeting this crucial cancer signaling pathway incorporate a morpholine ring.[9] The morpholine often serves to improve the pharmacokinetic properties and can interact with the hinge region of the kinase.[18]

Infectious Diseases
  • Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][19] The morpholine ring is crucial for its activity and contributes to its favorable pharmacokinetic profile.

Central Nervous System (CNS) Disorders

The advantageous BBB permeability of morpholine-containing compounds has led to their widespread use in CNS drug discovery.[5][6]

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[4][20]

  • Aprepitant (Emend®): A neurokinin-1 (NK₁) receptor antagonist used as an antiemetic, particularly for chemotherapy-induced nausea and vomiting.[4][19]

Data Presentation: Examples of FDA-Approved Morpholine-Containing Drugs

Drug Name (Brand)Therapeutic AreaMechanism of ActionRole of Morpholine Moiety
Gefitinib (Iressa®)OncologyEGFR Kinase Inhibitor[16]Enhances solubility, interacts with kinase active site.[18][21]
Linezolid (Zyvox®)Infectious DiseaseProtein Synthesis Inhibitor[19]Integral to the pharmacophore, improves PK properties.[16]
Aprepitant (Emend®)CNS (Antiemetic)NK₁ Receptor Antagonist[4]Contributes to CNS penetration and receptor binding.
Reboxetine (Edronax®)CNS (Antidepressant)Norepinephrine Reuptake Inhibitor[4][20]Key for BBB permeability and target engagement.
Rivaroxaban (Xarelto®)CardiovascularFactor Xa Inhibitor[20]Contributes to the molecule's conformation and binding affinity.

Synthetic Accessibility

A key practical reason for the widespread use of morpholine is its synthetic tractability.[2][7] A multitude of robust and scalable synthetic methods exist for the creation of the morpholine ring and its derivatives.[22][23] Common strategies include:

  • Cyclization of β-haloethylamino alcohols.[1]

  • Reductive amination of dicarbonyl compounds with amino alcohols.[1]

  • Annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction.[23]

This facile synthesis allows medicinal chemists to readily incorporate the morpholine scaffold into lead compounds and explore structure-activity relationships (SAR) efficiently.[7][22]

Diagram: General Synthetic Workflow

Start Identify Lead Compound with PK/PD Liabilities Hypothesis Hypothesis: Morpholine can improve ADME properties or potency Start->Hypothesis Strategy Select Synthetic Strategy Hypothesis->Strategy Synth1 Cyclization of Amino Alcohol Strategy->Synth1 Method A Synth2 Reductive Amination Strategy->Synth2 Method B Synthesis Synthesize Morpholine Analog Library Synth1->Synthesis Synth2->Synthesis Screening In Vitro Screening (e.g., Microsomal Stability Assay) Synthesis->Screening Optimization Lead Optimization (SAR Analysis) Screening->Optimization Optimization->Synthesis Iterate Result Optimized Candidate with Improved Profile Optimization->Result

Caption: A typical workflow for incorporating a morpholine moiety during lead optimization.

Experimental Validation: Protocol for Comparative Metabolic Stability

To experimentally validate the claim that incorporating a morpholine ring enhances metabolic stability compared to a piperidine analog, a standard in vitro liver microsomal stability assay can be performed.

Objective: To determine the rate of metabolic clearance of a morpholine-containing compound versus its piperidine analog by liver microsomes.

Materials:

  • Test Compounds: Compound A (piperidine analog), Compound B (morpholine analog), dissolved in DMSO (10 mM stock).

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance).

  • Pooled Human Liver Microsomes (HLM), 10 mg/mL.

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the main incubation mixture by adding phosphate buffer and the NADPH regenerating system.

    • Add the test compounds (Compound A and B) and control compounds to separate wells to a final concentration of 1 µM. Keep the final DMSO concentration <0.1%.

    • Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding pre-warmed liver microsomes (final concentration 0.5 mg/mL) to each well. Mix thoroughly.

    • This is the T=0 time point for quenching. Immediately transfer an aliquot (e.g., 50 µL) from each well into a quenching plate containing cold acetonitrile with the internal standard.

  • Time-Course Incubation:

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots from the reaction plate to the quenching plate.

  • Sample Processing:

    • Once all time points are collected, seal and centrifuge the quenching plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural log of the percentage of the remaining parent compound versus time.

    • Determine the slope of the line (k) from the linear regression of the data.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and protein concentration.

Expected Outcome: It is expected that Compound B (morpholine analog) will exhibit a longer half-life (slower rate of disappearance) and lower intrinsic clearance compared to Compound A (piperidine analog), providing experimental evidence of its superior metabolic stability.

Conclusion

The morpholine scaffold is a testament to the power of subtle structural modification in medicinal chemistry.[1][2] Its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting ether in a conformationally flexible ring provides a powerful toolkit for addressing common drug development challenges.[5][6] By favorably modulating pKa, solubility, and metabolic stability, the morpholine moiety consistently improves the pharmacokinetic profile of drug candidates.[7][9] Concurrently, its ability to act as a versatile scaffold and engage in specific, high-affinity interactions with biological targets solidifies its role as an active pharmacophore.[2][15] As drug discovery continues to tackle increasingly complex biological targets, the rational application of the morpholine ring will undoubtedly remain a cornerstone of successful therapeutic design.

References

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemistrySelect.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (2025). BenchChem.
  • Morpholine Bioisosteres for Drug Design. Enamine.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025). BenchChem.
  • Three-Component Synthesis of Morpholine Derivatives. (2020). Synfacts.
  • Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2019). European Journal of Medicinal Chemistry.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications.
  • MORPHOLINE. Parchem.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Morpholine – Knowledge and References. Taylor & Francis.
  • Drug Modifications to Improve Stability. Open Library Publishing Platform.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv.
  • Morpholine. PubChem.
  • Morpholine. Wikipedia.

Sources

Methodological & Application

Application Note: A Green and Efficient Protocol for the N-Methylation of Morpholine Using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the N-methylation of morpholine to produce N-methylmorpholine (NMM), a commercially significant tertiary amine. The protocol leverages dimethyl carbonate (DMC) as a green, non-toxic methylating agent, offering a superior alternative to hazardous traditional reagents like methyl halides or dimethyl sulfate.[1] This method proceeds efficiently without a catalyst, yielding high selectivity and product yield.[2][3][4] Detailed procedural steps, mechanistic insights, safety protocols, and data analysis are presented for researchers in chemical synthesis and drug development.

Introduction: The Shift to Greener Synthesis

N-methylmorpholine (NMM) is a versatile heterocyclic tertiary amine with broad industrial applications. It serves as a crucial catalyst in the production of polyurethane foams, a solvent in chemical reactions, and an intermediate in the synthesis of pharmaceuticals, pesticides, and corrosion inhibitors.[5][6][7] A significant derivative, N-methylmorpholine-N-oxide (NMMO), is the primary solvent used in the environmentally friendly Lyocell process for producing regenerated cellulose fibers.[2][8][9]

Traditionally, the synthesis of NMM has relied on methylating agents such as methyl halides and dimethyl sulfate. These reagents are notoriously toxic, corrosive, and generate stoichiometric amounts of inorganic salt byproducts, posing significant environmental and disposal challenges.[1] In contrast, dimethyl carbonate (DMC) has emerged as a premier green chemical reagent.[1][10][11] Its low toxicity, biodegradability, and reaction pathway—which produces only methanol and carbon dioxide as byproducts—align perfectly with the principles of green chemistry.[1][2]

This guide details an optimized, catalyst-free protocol for the N-methylation of morpholine using DMC in a pressure vessel, ensuring high conversion and selectivity.[2][4]

Scientific Integrity: Mechanism and Rationale

The efficacy of this protocol is grounded in the nucleophilic character of the secondary amine in morpholine and the electrophilic nature of the methyl groups in DMC. The reaction proceeds via a direct nucleophilic attack of the morpholine nitrogen on a methyl group of DMC.

Core Reaction Mechanism (BAl2 Pathway):

The reaction is believed to follow a BAl2 (Bimolecular, Alkyl cleavage, nucleophilic substitution) mechanism.[12][13]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks one of the electrophilic methyl carbons of dimethyl carbonate.

  • Transition State: A transition state is formed where a new N-C bond is forming as the O-C bond of the methyl group is breaking.

  • Product Formation: The N-C bond formation is completed, yielding N-methylmorpholine. The leaving group, methyl carbonate, is unstable and subsequently decomposes into methanol (CH₃OH) and carbon dioxide (CO₂).[13]

A potential side reaction is the N-carboxymethylation of morpholine, which forms methyl morpholine-4-carboxylate.[2] However, studies have shown that this intermediate can be converted to the desired N-methylmorpholine product with increased reaction time and temperature, making it a transient species under optimized conditions.[2]

G cluster_products Byproducts Morpholine Morpholine Intermediate Methyl Morpholine-4-carboxylate (Side-Product Intermediate) Morpholine->Intermediate N-Carboxymethylation (Side Reaction) NMM N-Methylmorpholine (NMM) (Desired Product) Morpholine->NMM Direct Methylation (BAl2 Pathway) DMC Dimethyl Carbonate (DMC) DMC->Intermediate DMC->NMM Intermediate->NMM Conversion to Product (e.g., increased time/temp) Methanol Methanol CO2 Carbon Dioxide

Caption: Reaction pathway for N-methylation of morpholine with DMC.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for execution in a high-pressure laboratory autoclave. All operations involving flammable liquids should be conducted within a certified fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Morpholine≥99%Standard SupplierCorrosive, handle with care.
Dimethyl Carbonate (DMC)≥99%Standard SupplierHighly flammable liquid.[14]
Laboratory Autoclave------Rated for >50 bar and >200°C.
Distillation Apparatus------For product purification.
Magnetic Stirrer & Stir Bar---------
Standard Glassware---------
Overall Experimental Workflow

Sources

experimental protocol for the synthesis of morpholine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for the Synthesis of Morpholine-2,5-diones Content Type: Application Note & Detailed Protocol Audience: Synthetic Organic Chemists, Polymer Scientists, Drug Discovery Researchers

Strategies for Monomer Purity and Stereocontrol

Introduction & Strategic Overview

Morpholine-2,5-diones (MDs) are six-membered heterocyclic rings containing both amide and ester linkages (depsipeptides).[1] They serve as critical precursors for polydepsipeptides—biodegradable polymers with applications in drug delivery and tissue engineering—and as scaffolds for peptidomimetic drug discovery.

Synthesizing the MD core presents a specific challenge: balancing the thermodynamic preference for intermolecular oligomerization against the kinetic requirement for intramolecular cyclization. Furthermore, maintaining chirality at the C3 and C6 positions is difficult due to the susceptibility of the


-protons to base-catalyzed racemization.

This guide details two distinct protocols:

  • The Haloacetyl Route (Method A): The industry-standard "workhorse" method. Robust, scalable, and cost-effective, but prone to partial racemization.

  • The Depsipeptide Coupling Route (Method B): A milder, multi-step approach designed to preserve stereochemical integrity for optically active applications.

Strategic Pathway Selection

The choice of method depends on the required optical purity and substrate availability.

MD_Synthesis_Strategy Start Target: Morpholine-2,5-dione Decision Is Optical Purity Critical? Start->Decision RouteA METHOD A: Haloacetyl Route (Robust, Scalable) Decision->RouteA No (Racemic OK) RouteB METHOD B: Depsipeptide Route (Stereoconservative) Decision->RouteB Yes (Chiral Required) StepA1 1. N-Acylation (Amino Acid + Haloacetyl Halide) RouteA->StepA1 StepB1 1. Coupling (Boc-AA + Hydroxy Ester) RouteB->StepB1 StepA2 2. Base-Mediated Cyclization (High Dilution) StepA1->StepA2 Product Purified MD Monomer StepA2->Product StepB2 2. Deprotection & Cyclization (Thermal/Base) StepB1->StepB2 StepB2->Product

Figure 1: Decision matrix for selecting the synthesis pathway based on stereochemical requirements.

Protocol A: The Haloacetyl Route (Standard)

This protocol utilizes the reaction between an


-amino acid and an 

-haloacetyl halide. It is the most direct method for generating the morpholine-2,5-dione core when absolute enantiomeric excess is not the primary constraint.
Phase 1: Synthesis of N-(Haloacetyl)-Amino Acid

Principle: Schotten-Baumann conditions are used to selectively acylate the amine while minimizing hydrolysis of the acyl halide.

  • Reagents:

    • L-Leucine (or other amino acid) (50 mmol)

    • Chloroacetyl chloride (55 mmol) or Bromoacetyl bromide (preferred for faster cyclization)

    • NaOH (4 M aqueous solution)

    • Solvent: THF/Water (1:1 v/v) or DCM/Water

Procedure:

  • Dissolve the amino acid (1.0 eq) and NaOH (1.0 eq) in water at 0°C.

  • Simultaneously add chloroacetyl chloride (1.1 eq) and additional NaOH (1.2 eq) dropwise over 30 minutes, maintaining pH > 10 and Temperature < 5°C.

  • Critical Step: Stir vigorously.[2] The biphasic interface is where the reaction occurs; poor stirring leads to low yields.

  • Acidify to pH 2 with 6M HCl. The product, N-(chloroacetyl)-L-leucine, typically precipitates as a white solid.

  • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Validation: Check 1H NMR for the singlet (or diastereotopic doublet) of the haloacetyl

    
    -protons around 4.0 ppm.
    
Phase 2: Intramolecular Cyclization

Principle: This step relies on Pseudo-High Dilution . To prevent the formation of linear oligomers (intermolecular reaction), the substrate is kept at a vanishingly low concentration relative to the base.

  • Reagents:

    • N-(Haloacetyl)-amino acid (from Phase 1)[3]

    • Base: NaHCO₃ (2.5 eq) or Triethylamine (1.5 eq)

    • Solvent: DMF (Dry, amine-free)

Procedure:

  • Prepare a "Base Reservoir": Suspend NaHCO₃ (2.5 eq) in DMF (approx. 100 mL per gram of substrate) at 60°C.

  • Dissolve the N-(haloacetyl)-amino acid in a separate volume of DMF (10 mL/g).

  • The Slow Addition (Critical): Using a syringe pump, add the substrate solution to the Base Reservoir at a rate of 10 mL/hour .

    • Why? This ensures that at any given moment, the concentration of unreacted substrate is low, statistically favoring the unimolecular ring closure over bimolecular collision.

  • Stir for an additional 4–6 hours at 60°C after addition is complete.

  • Filter off inorganic salts.

  • Remove DMF under high vacuum (rotary evaporator with oil pump, bath < 50°C).

  • Purification: The residue is often a brown oil. Recrystallize immediately from Ethyl Acetate/Hexane. If the product is volatile (e.g., side-chain free), sublimation (100°C, 0.1 mbar) yields the highest purity crystals.

Protocol B: The Depsipeptide Coupling Route (Stereoselective)

For applications requiring high optical purity (e.g., L,L-morpholine-2,5-diones), this route avoids the harsh basic conditions of the haloacetyl method that cause racemization at the chiral centers.

Workflow Overview
  • Coupling: N-Boc-Amino Acid +

    
    -Hydroxy Ester 
    
    
    
    Linear Depsipeptide.
  • Deprotection: Removal of Boc group (TFA).

  • Cyclization: Thermal or weak-base induced ring closure.

Procedure:

  • Coupling:

    • Mix N-Boc-L-Leucine (1.0 eq), L-Lactic acid ethyl ester (1.0 eq), EDC.HCl (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Stir at RT for 12 hours. Wash with 1M citric acid and saturated NaHCO₃.

    • Isolate the ester intermediate.

  • Deprotection:

    • Dissolve intermediate in DCM/TFA (1:1). Stir 1 hour. Evaporate volatiles completely (co-evaporate with toluene to remove TFA traces).

  • Cyclization:

    • Dissolve the trifluoroacetate salt in sec-butanol or toluene .

    • Reflux for 4–6 hours. The alcohol/ester exchange happens spontaneously at reflux temperatures.

    • Note: If using toluene, a catalytic amount of acetic acid can accelerate the transesterification.

Critical Process Parameters (CPPs) & Troubleshooting
ParameterObservation / IssueCorrective Action
Water Content Low Yield in CyclizationStrictly Anhydrous: The cyclization step (Method A) is highly sensitive to water, which hydrolyzes the acyl halide or the final ring. Dry DMF over molecular sieves (4Å).
Addition Rate Oligomer FormationSlower Addition: If NMR shows broad peaks (polymer) instead of sharp doublets, reduce addition rate to 5 mL/hr or increase solvent volume (High Dilution).
Racemization Loss of Optical RotationSwitch Base/Method: NaHCO₃ is milder than TEA. If racemization persists, switch to Method B (Depsipeptide route). Avoid temperatures >90°C.
Purification Oily ProductSublimation: Many MDs are difficult to crystallize. Sublimation is the "gold standard" for purification, removing non-volatile oligomers effectively.
Analytical Validation

Every batch must be validated for ring closure and purity.

  • 1H NMR (CDCl₃): Look for the ABq (AB quartet) of the CH₂ protons in the morpholine ring (if using Glycine/Haloacetyl derivatives) or the distinct shift of the

    
    -proton adjacent to the ester oxygen (typically 4.5–5.0 ppm).
    
  • FT-IR: Distinctive bands:

    • Ester Carbonyl: ~1745–1760 cm⁻¹

    • Amide Carbonyl: ~1660–1690 cm⁻¹

    • Absence of broad OH/NH stretches (3300 cm⁻¹) indicates successful cyclization (no linear precursor).

Process Workflow Diagram

MD_Workflow Input N-(Haloacetyl)-AA Dilution Dissolution (10 mL DMF/g) Input->Dilution Reaction Base Reservoir (NaHCO3 in DMF @ 60°C) Dilution->Reaction Slow Add (Syringe Pump) Workup Filtration & Solvent Removal Reaction->Workup Crude Crude Oil Workup->Crude Recryst Recrystallization (EtAc/Hexane) Crude->Recryst Solid Crude Sublime Sublimation (High Vac, 100°C) Crude->Sublime Oily/Volatile Final Pure MD Crystals Recryst->Final Sublime->Final

Figure 2: Operational workflow for the cyclization and purification of morpholine-2,5-diones.

References
  • Synthesis of Morpholine-2,5-diones from Natural Hydrophobic Amino Acids. ACS Omega, 2024. Link

  • Synthesis of Morpholine-Containing Polymers: Application Notes. BenchChem, 2025.[4] Link

  • Morpholine-2,5-diones: Their Preparation and Exploitation. Chemické listy, 2011. Link

  • Synthesis of functionalized morpholine-2,5-diones.Journal of Polymer Science Part A: Polymer Chemistry, 2005. (Standard reference for functionalized monomers).
  • Stereoselective synthesis of morpholinediones. ResearchGate (Review). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and optimize your synthetic strategies. Morpholine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, finding applications in the development of antibiotics, anticancer agents, and more.[1][2] This guide will equip you with the knowledge to confidently navigate the synthesis of these important molecules.

I. Troubleshooting Guides: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Dehydration of Diethanolamine for Unsubstituted Morpholine

The synthesis of the parent morpholine ring is commonly achieved through the acid-catalyzed dehydration of diethanolamine.[3] While conceptually straightforward, this reaction is often plagued by issues related to yield and purity.

Question: My morpholine synthesis from diethanolamine resulted in a low yield and a dark, viscous product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and the formation of dark, tar-like substances are common challenges in this synthesis, often stemming from several critical parameters. Let's break down the potential causes and their solutions.

  • Inadequate Temperature Control: This is one of the most critical factors. The reaction requires high temperatures, typically in the range of 185-195°C, to proceed efficiently.[4]

    • If the temperature is too low: The rate of cyclization will be slow, leading to incomplete conversion of the starting material.

    • If the temperature is too high: This can lead to charring and the formation of high-molecular-weight byproducts, resulting in a dark and viscous product.[5]

    • Solution: Use a high-temperature thermometer and a reliable heating mantle with a temperature controller to maintain a stable temperature within the optimal range.

  • Improper Acid Concentration and Stoichiometry: Concentrated sulfuric acid is a common dehydrating agent and catalyst for this reaction.

    • Cause: Using an incorrect concentration or an insufficient amount of acid will result in an incomplete reaction. The acid protonates the hydroxyl groups of diethanolamine, making them good leaving groups (water) for the intramolecular cyclization.

    • Solution: Carefully calculate the required amount of concentrated sulfuric acid. The reaction is highly exothermic, so the acid should be added slowly with cooling.[4]

  • Inefficient Water Removal: The presence of water, a byproduct of the reaction, can inhibit the forward reaction by Le Chatelier's principle.

    • Cause: Inefficient removal of water from the reaction mixture can slow down or even stall the cyclization.

    • Solution: Ensure your reaction setup includes an efficient condenser to drive off the water as it is formed.

  • Purification Challenges: Morpholine is hygroscopic, meaning it readily absorbs moisture from the air.

    • Cause: Incomplete drying of the crude product will lead to lower purity and an inaccurate yield calculation. The initial product is often a solid morpholine salt that needs to be neutralized.[6]

    • Solution: After neutralizing the morpholine salt (e.g., with sodium hydroxide or calcium oxide), thoroughly dry the crude morpholine, for instance, with potassium hydroxide pellets, before the final fractional distillation.[4]

A Problem: Low Yield / Dark Product B Potential Causes A->B C Inadequate Temperature Control B->C D Improper Acid Concentration B->D E Inefficient Water Removal B->E F Purification Issues (Hygroscopic Product) B->F G Solutions C->G Address with D->G Address with E->G Address with F->G Address with H Use Calibrated High-Temp Thermometer & Controller (Maintain 185-195°C) G->H I Verify Acid Concentration & Stoichiometry (Slow, cooled addition) G->I J Ensure Efficient Condensation Setup G->J K Neutralize Salt, Dry with KOH, Perform Careful Fractional Distillation G->K A Problem: Low Conversion in Reductive Amination B Potential Causes A->B C Slow Iminium/ Enamine Formation B->C D Ineffective Reducing Agent B->D E Suboptimal pH B->E F Solutions C->F Address with D->F Address with E->F Address with G Add Molecular Sieves or use Ti(OiPr)₄ F->G H Switch to NaBH(OAc)₃ F->H I Add Acetic Acid to buffer the reaction F->I

Caption: Troubleshooting workflow for reductive amination with morpholine.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic procedures.

Protocol 1: Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid. [4] Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Hydroxide (or Calcium Oxide)

  • Potassium Hydroxide pellets

  • Round-bottom flask (500 mL)

  • Heating mantle with temperature controller

  • Condenser

  • Distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask equipped with a condenser, add 62.5 g of diethanolamine.

  • Slowly and with external cooling, add concentrated sulfuric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.

  • Heat the resulting diethanolamine sulfate salt to 185-195°C. Water will begin to distill off. Maintain this temperature for at least 4-5 hours to ensure complete cyclization.

  • Allow the reaction mixture to cool to below 60°C.

  • Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is ~11.

  • Filter the resulting mixture to remove the sodium sulfate precipitate.

  • Transfer the filtrate to a distillation apparatus. Collect the fraction boiling below 130°C. This is crude, wet morpholine.

  • Dry the crude morpholine by adding potassium hydroxide pellets and stirring for 1-2 hours.

  • Perform a final fractional distillation, collecting the pure morpholine product at a boiling point of 128-130°C. A typical yield for this lab-scale synthesis is 35-50%. [5]

Protocol 2: General Procedure for N-Alkylation of Morpholine

This protocol provides a general method for the N-alkylation of morpholine with an alkyl halide. [7] Materials:

  • Morpholine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.0 eq.) in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • With vigorous stirring, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours, as indicated by the disappearance of the starting morpholine), cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated morpholine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Frequently Asked Questions (FAQs)

Q1: What are the main industrial methods for synthesizing morpholine?

A1: The two primary industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst. [5]The DEG route is often preferred due to its efficiency. [5] Q2: What are the major byproducts in morpholine synthesis?

A2: In the DEG route, a common byproduct is N-ethylmorpholine. [5]High-molecular-weight condensation products, often referred to as "heavies," can also form, reducing the overall yield. [5]In the DEA route, the neutralization step produces large quantities of inorganic salts (e.g., sodium sulfate) that require disposal. [5] Q3: How can I purify substituted morpholine derivatives?

A3: Purification strategies depend on the properties of the derivative.

  • Distillation: For liquid derivatives with sufficient thermal stability, fractional distillation under reduced pressure is an effective method.

  • Crystallization: If the derivative is a solid, recrystallization from an appropriate solvent system can provide highly pure material.

  • Column Chromatography: For many derivatives, silica gel column chromatography is the most common purification method. [2][8][9]A typical eluent system would be a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes).

Q4: What are some key safety precautions when working with morpholine synthesis?

A4: The dehydration of diethanolamine is particularly hazardous as it involves concentrated strong acids at high temperatures. [3]The initial mixing of the acid and diethanolamine is a highly exothermic reaction and requires careful temperature control. [4]Morpholine itself is a flammable and corrosive liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: Are there any characteristic NMR signals for the morpholine ring?

A5: Yes, the morpholine ring has a characteristic pattern in ¹H NMR spectroscopy. Due to the chair conformation, you will typically see two sets of multiplets for the four methylene groups. The protons on the carbons adjacent to the oxygen (C-O-CH₂) usually appear at a higher chemical shift (downfield, ~3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen (C-N-CH₂) (~2.7-2.9 ppm). [10]In the ¹³C NMR spectrum, the carbons next to the oxygen appear around 67 ppm, while the carbons next to the nitrogen are around 46 ppm. [11][12]

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-O-CH₂- ~3.6 - 3.8~67
-N-CH₂- ~2.7 - 2.9~46

Q6: What is the typical IR absorption for the N-H bond in morpholine?

A6: The N-H stretching vibration in unsubstituted morpholine typically appears as a band in the region of 3320-3340 cm⁻¹. [13]The C-H stretching bands are observed around 2800-3000 cm⁻¹. [13][14]

IV. Advanced Synthetic Strategies

While the above methods are workhorses for many applications, several named reactions are employed for the synthesis of more complex, often fused, morpholine-like structures.

Ullmann Condensation for N-Aryl Morpholines

The Ullmann condensation is a copper-catalyzed reaction used to form C-N bonds, providing a route to N-aryl morpholines from an aryl halide and morpholine. [15][16]

  • Mechanism: The reaction generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond and regenerate the catalyst. [15][17]* Conditions: Traditionally, this reaction requires high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP. [15]However, modern methods using ligands such as diamines can facilitate the reaction under milder conditions. [18][19]

Pictet-Spengler and Bischler-Napieralski Reactions

While not direct methods for simple morpholine synthesis, these reactions are crucial for constructing more complex heterocyclic systems that may incorporate a morpholine or a related oxazinane ring within a larger scaffold, such as in alkaloid synthesis. [20][21][22][23][24]

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. [20]Variations of this reaction can be used to form complex heterocyclic systems.

  • Bischler-Napieralski Reaction: This reaction is the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ to form a dihydroisoquinoline. [22][23][25] Understanding the principles of these reactions can be valuable for synthetic chemists aiming to build complex molecules with embedded morpholine-like structures.

V. References

  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation. North Carolina State University.

  • BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. Retrieved from BenchChem website.

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Image]. Retrieved from [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3948-3956. [Link]

  • BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine. Retrieved from BenchChem website.

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog.

  • National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Image]. Retrieved from [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Retrieved from BenchChem website.

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10331-10333.

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Retrieved from BenchChem website.

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

  • BenchChem. (n.d.). side reactions and byproduct formation in morpholine synthesis. Retrieved from BenchChem website.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(10), 2384–2387. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Crystal Growth & Design. (2008). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table]. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Baiker, A. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. In Catalysis Reviews (Vol. 42, Issues 1-2, pp. 115-154). [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound. Retrieved from

  • Wikipedia. (n.d.). N-Methylmorpholine N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • Van Allen, D. (2014). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION [Doctoral dissertation].

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • American Chemical Society. (2014). The Pictet-Spengler condensation: a new direction for an old reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. Retrieved from [Link]

Sources

how to improve yield in the synthesis of morpholines from diethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization in the Cyclodehydration of Diethanolamine (DEA) Ticket ID: MOR-SYN-OPT-001 Status: Open Analyst: Senior Application Scientist

Introduction: The Dehydration Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of morpholine from diethanolamine (DEA) is suffering from low conversion, "black tar" formation, or difficult isolation.

The synthesis of morpholine from DEA is a classic acid-catalyzed cyclodehydration . While conceptually simple, it fights two fundamental adversaries:

  • Thermodynamic Equilibrium: The reaction generates water. If water is not removed, the reaction stalls (Le Chatelier’s principle).

  • Thermal Degradation: The activation energy requires high heat (>150°C), but DEA and morpholine are prone to oxidative degradation and polymerization (charring) at these temperatures.

This guide moves beyond standard textbook recipes to address the process engineering required for high yields.

Module 1: The Liquid-Phase Acid Route (Lab Scale)

Best for: Small-scale batch synthesis where solid catalytic reactors are unavailable.

The Mechanism & Critical Control Points

The reaction proceeds via the protonation of a hydroxyl group, converting it into a good leaving group (


), followed by an intramolecular nucleophilic attack by the second hydroxyl oxygen.

MorpholineMechanism DEA Diethanolamine (DEA) Prot Protonation (Acid Catalyst) DEA->Prot + H+ Inter Intermediate (Good Leaving Group) Prot->Inter Cyclo Cyclization (-H2O) Inter->Cyclo Slow Step Morph Morpholine Salt Cyclo->Morph

Caption: Acid-catalyzed cyclodehydration pathway. The rate-limiting step is often the cyclization/water ejection.

Optimized Protocol (Sulfuric Acid Method)

Standard yield: 40-50% -> Optimized yield: 70-80%

  • Stoichiometry is Key: Do not use catalytic amounts. Use Oleum (fuming sulfuric acid) or at least 98%

    
    . The acid acts as both catalyst and dehydrating agent (sequestering the water produced).[1]
    
    • Ratio: 1.5 to 1.7 moles of acid per mole of DEA [1].

  • Temperature Ramp:

    • Mix cold (0-10°C) to manage the massive exotherm.

    • Heat slowly to 180-210°C .

    • Critical: Maintain 200°C for 5-8 hours. Below 170°C, the reaction is sluggish; above 220°C, charring accelerates [2].

  • Workup (The Yield Killer):

    • The product forms as a morpholinium acid salt.

    • Neutralize with 50% NaOH or Lime (CaO).

    • Extraction: Do not rely solely on distillation from the salt sludge (traps product). Extract the alkaline slurry with a solvent (e.g., ether or toluene) before fractional distillation.

Module 2: The Vapor-Phase Catalytic Route (Industrial/Green)

Best for: Continuous flow, high throughput, and avoiding corrosive liquid waste.

This method utilizes solid acids (Zeolites or Alumina) to catalyze the dehydration in a gas-phase fixed-bed reactor.

Catalyst Selection Strategy
Catalyst TypeProsConsOptimization Tip
H-ZSM-5 (Zeolite) High shape selectivity; reduced oligomerization.Can suffer from coke (carbon) deposition.Use a Si/Al ratio of ~30-50 to balance acidity and stability [3].
Gamma-Alumina (

)
Robust, cheap, handles water well.Lower acidity requires higher temps (250°C+).Co-impregnate with Phosphoric Acid to boost acidity.
Workflow Diagram: Vapor Phase Reactor

VaporPhase Feed Feed: DEA + Ammonia (Carrier) Vap Vaporizer (250°C) Feed->Vap Reactor Fixed Bed Reactor (Cat: H-ZSM-5) Temp: 260°C Vap->Reactor Gas Phase Cool Condenser Reactor->Cool Sep Phase Separator Cool->Sep Dist Fractional Distillation Sep->Dist Crude Dist->Feed Recycle DEA Prod Pure Morpholine Dist->Prod

Caption: Continuous flow setup reduces residence time, minimizing thermal degradation (tar).

Troubleshooting & FAQs

Symptom: Reaction mixture turns into a black, viscous tar.
  • Diagnosis: Oxidative polymerization or "coking." DEA is an amino-alcohol; at 200°C in the presence of oxygen or sulfuric acid, it easily polymerizes into "heavies."

  • Solution:

    • Nitrogen Blanket: The reaction must be run under an inert atmosphere (

      
       or Ar).
      
    • Temperature Cap: Do not exceed 220°C. If conversion is low at 210°C, check your acid strength, not the heat.

    • Acid Quality: If using

      
      , ensure it is not discolored prior to use. Old acid can contain oxidants.
      
Symptom: Low Yield (<40%) despite long reaction times.[3]
  • Diagnosis: Water inhibition. The reaction

    
     is reversible.
    
  • Solution:

    • Azeotropic Distillation: If running in a solvent (e.g., toluene/xylene), use a Dean-Stark trap to physically remove water as it forms.

    • Oleum Boost: Switch from 98% Sulfuric to Oleum (fuming sulfuric). The free

      
       reacts with produced water to form more 
      
      
      
      , chemically removing water from the equilibrium [1].
Symptom: Product is "wet" or difficult to distill.
  • Diagnosis: Morpholine is hygroscopic and forms an azeotrope with water (boiling point similarity).

  • Solution:

    • Chemical Drying: Dry the crude amine layer over solid KOH or Sodium metal before final distillation.

    • Benzene Chaser: Add benzene (or cyclohexane) during distillation to break the morpholine-water azeotrope.

References

  • Google Patents. (1957). Process of producing morpholine from diethanolamine (US2777846A).Link

  • Ataman Kimya. (n.d.). Morpholine Production and Properties.[1][2][3][4][5][6]Link

  • Google Patents. (2012). Dewatering catalyst and application thereof in preparing morpholine (CN102489282B).Link

  • BenchChem. (2025).[1][7] Optimizing reaction conditions for the synthesis of morpholine derivatives.Link

Disclaimer: The procedures described involve hazardous chemicals (Oleum, Concentrated Acids) and high temperatures.[1] Always perform a full risk assessment and use appropriate PPE (Face shield, acid-resistant gloves) before attempting these syntheses.

Sources

troubleshooting low yields in morpholine-2,5-dione synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MD-SYNTH-OPT-001 Subject: Yield Optimization & Troubleshooting for Morpholine-2,5-dione Monomers Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open

Introduction

Welcome to the Technical Assistance Center. You are likely accessing this guide because your synthesis of morpholine-2,5-dione (MD) derivatives—crucial precursors for polydepsipeptides—is stalling at yields below 40%, or you are observing significant oligomerization.

The synthesis of MDs is deceptively simple in theory but unforgiving in practice. The core challenge is a kinetic competition: Intramolecular Cyclization (Ring Closure) vs. Intermolecular Polymerization (Linear Oligomers) .

This guide prioritizes the N-(


-haloacyl)-amino acid route  (The "Haloacetyl Route"), as it is the industry standard for scalability, though it addresses the Hydroxy Acid coupling route where relevant.

Module 1: The Critical Path (Workflow Visualization)

Before troubleshooting, verify your workflow matches the validated industrial standard. Deviations here are the primary source of failure.

MD_Synthesis_Workflow Start Start: Amino Acid + Chloroacetyl Chloride Step1 Step 1: N-Acylation (Schotten-Baumann Conditions) Temp: 0°C | pH: 10-12 Start->Step1 biphasic system Intermediate Intermediate Isolated: N-(Chloroacetyl)-Amino Acid (Solid, Purified) Step1->Intermediate Acidification & Precipitation Decision Critical Decision: Cyclization Method Intermediate->Decision MethodA Method A: Weak Base/DMF (NaHCO3, 60°C) *Preferred for Optical Purity* Decision->MethodA MethodB Method B: Strong Base/Organic (TEA/Acetone) *Faster, Risk of Racemization* Decision->MethodB Dilution CRITICAL CONTROL POINT: High Dilution (<0.05 M) MethodA->Dilution MethodB->Dilution Product Crude Morpholine-2,5-dione Dilution->Product Slow Addition (4-8 hrs) Purification Purification: Recrystallization (EtOAc) or Sublimation Product->Purification

Caption: Validated workflow for the two-step synthesis of morpholine-2,5-diones via the haloacetyl intermediate.

Module 2: Troubleshooting The Intermediate (Step 1)

Context: If your intermediate (N-chloroacetyl-amino acid) is impure, your cyclization will fail.

Q: My intermediate yield is low (<50%). Is the acyl chloride hydrolyzing?

Diagnosis: Likely yes. The Schotten-Baumann reaction relies on a biphasic system (Water/Ether or Water/DCM) to protect the acyl chloride from hydrolysis while reacting with the amine. Corrective Protocol:

  • Temperature Control: The reaction must remain at 0°C. Higher temperatures accelerate the hydrolysis of chloroacetyl chloride over the amidation reaction.

  • pH Discipline: Maintain pH between 10–12 using NaOH.

    • Too Low (<9): The amino acid protonates (

      
      ) and becomes non-nucleophilic.
      
    • Too High (>13): Rapid hydrolysis of the acyl chloride and potential racemization of the amino acid.

  • Stoichiometry: Use a slight excess of chloroacetyl chloride (1.1 – 1.2 eq) to account for unavoidable hydrolysis losses [1].

Q: The intermediate is an oil, not a solid. Can I proceed?

Advisory: NO. Reasoning: Oily intermediates often contain unreacted chloroacetic acid or solvents. These impurities will consume your base in Step 2, altering the stoichiometry and leading to oligomers. Fix: Induce crystallization by triturating the oil with cold hexanes or diethyl ether. If that fails, recrystallize from EtOAc/Hexane before proceeding to cyclization.

Module 3: Troubleshooting The Cyclization (Step 2)

Context: This is the yield-killing step. You are fighting entropy. The linear polymer is thermodynamically favored; the ring is kinetically accessible only under specific conditions.

Q: Why is my crude product a sticky gum (Oligomers) instead of a crystalline solid?

Root Cause: Concentration Overload. In concentrated solutions, the amine of Molecule A is statistically more likely to hit the chloride of Molecule B (Polymerization) than its own chloride tail (Cyclization).

The "Ruggli-Ziegler" Dilution Standard: You must operate at pseudo-infinite dilution .

  • Target Concentration:

    
     (Final concentration).
    
  • Protocol: Do not dump reagents together.

    • Dissolve the Base (e.g., NaHCO3, 2.5 eq) in the bulk of the solvent (e.g., DMF) at 60°C.

    • Dissolve your Intermediate in a minimal volume of solvent.[1]

    • Add the Intermediate solution to the Base solution dropwise over 4–8 hours (use a syringe pump).

Data: Concentration vs. Yield (Leucine-derived MD)

Concentration (M)Yield (%)Primary Product
0.50 M< 10%Linear Oligomers (Gum)
0.10 M25-35%Mixed Phase
0.03 M 65-75% Cyclic Monomer (Crystals)

Data derived from optimization studies on hydrophobic amino acids [2].

Q: I am seeing loss of optical activity (Racemization).

Root Cause: Base strength and Mechanism. The


-proton is acidic. Strong bases or high temperatures promote enolization, destroying the stereocenter at C6.

Corrective Action:

  • Switch Base: Move from Triethylamine (TEA) to Sodium Bicarbonate (NaHCO3) . NaHCO3 is weak enough to drive the substitution but poor at deprotonating the

    
    -carbon [3].
    
  • Solvent Switch: If using TEA, switch from Acetone (reflux) to DMF (60°C). While DMF is harder to remove, it allows for better solubility of the intermediate, enabling higher dilution.

Module 4: Purification & Characterization

Q: How do I remove the stubborn DMF and salts?

Protocol:

  • Filtration: Cool reaction to 0°C. Filter off inorganic salts (NaCl/NaBr).

  • Distillation: DMF has a high boiling point (153°C). Remove it under high vacuum (< 5 mbar) at 40–50°C. Do not overheat, or the ring will open.

  • Wash: Dissolve residue in EtOAc. Wash 3x with water (to remove residual DMF/Salts). Dry over MgSO4.[2][3]

Q: Recrystallization isn't working.

Technique: MDs are often soluble in hot EtOAc and insoluble in Hexanes.

  • Dissolve crude solid in minimum boiling EtOAc.

  • Add Hexane dropwise until persistent cloudiness appears.

  • Cool slowly to RT, then 4°C.

  • Alternative: Sublimation (high vacuum, 100-120°C) is excellent for obtaining polymerization-grade monomers if the melting point allows [4].

Module 5: Logic Tree for Quick Diagnosis

Troubleshooting_Tree Issue Identify Issue Yield Low Yield (<30%) Issue->Yield Purity Low Purity / Oil Issue->Purity Racemization Loss of Chirality Issue->Racemization CheckConc Is Conc > 0.05M? Yield->CheckConc Check Conc. CheckInter Was Intermediate an Oil? Purity->CheckInter Intermediate Quality CheckBase TEA / Strong Base? Racemization->CheckBase Base Used? Dilute ACTION: Increase Dilution Use Syringe Pump CheckConc->Dilute Yes CheckTemp Is Temp > 80°C? CheckConc->CheckTemp No CoolDown ACTION: Lower Temp to 60°C (Prevent Polymerization) CheckTemp->CoolDown Yes RecrystInter ACTION: Recrystallize Intermediate First CheckInter->RecrystInter Yes SwitchBase ACTION: Switch to NaHCO3 CheckBase->SwitchBase Yes

Caption: Decision tree for isolating the root cause of synthesis failure.

References

  • BenchChem Technical Support. (2025).[3][4][5] Optimization of reaction conditions for morpholine-2,5-dione synthesis. BenchChem.[3][4][5] Link

  • Belaid, A., et al. (2024).[2] "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega, 9(26), 28583-28593.[6] Link

  • In't Veld, P.J.A., et al. (1990). "Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives." Makromolekulare Chemie, 191(8), 1813-1825. Link

  • Suggs, L., et al. (2010).[7] "Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides." University of Texas at Austin / ACS Publications. Link

Sources

purification techniques for novel morpholine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Compound Purification

Status: Online Agent: Senior Application Scientist Ticket Focus: Novel Morpholine Derivatives Reference ID: MPH-PUR-2026[1]

Welcome to the Morpholine Purification Support Center

You have reached the Tier 3 Technical Support guide for the isolation and purification of novel morpholine derivatives. Morpholines are ubiquitous in medicinal chemistry due to their ability to modulate solubility and metabolic profile, but they present unique purification challenges:

  • Basicity (pKa ~8.3): Causes severe tailing on silica gel.[1]

  • Physical State: Many derivatives are oils, making crystallization difficult.[1]

  • Synthesis Artifacts: Buchwald-Hartwig amination (a common synthetic route) often leaves residual Palladium.[1]

Below are the troubleshooting modules designed to resolve these specific issues.

Module 1: The "Sticky Oil" Problem (Crystallization & Salt Formation)

User Issue: "My morpholine derivative is a viscous oil that won't crystallize. I need a solid for stability studies."

Diagnosis: Morpholine free bases often possess low melting points due to the flexibility of the saturated heterocycle. Attempting to recrystallize the free base is often futile. The standard resolution is Salt Formation .[1]

Resolution Protocol: Do not rely on the free base. Convert your compound to a Hydrochloride (HCl), Oxalate, or Fumarate salt to induce crystallinity.

Step-by-Step Salt Formation (HCl Method):

  • Dissolution: Dissolve 1.0 g of your crude morpholine oil in 5 mL of dry Diethyl Ether or Ethyl Acetate.

  • Acid Addition:

    • Option A (Anhydrous): Add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

    • Option B (Aqueous): If the compound is water-stable, use 4M HCl in Dioxane.

  • Precipitation: A white precipitate should form immediately.[1]

    • Troubleshooting: If it "oils out" (forms a gum), scratch the glass with a spatula or add a seed crystal.

    • Solvent Switch: If oiling persists, decant the solvent and triturate the gum with fresh ether or pentane.

  • Recrystallization: Recrystallize the crude salt from hot Isopropanol (IPA) or an Ethanol/Ether mixture.

Data: Salt Selection Guide

Salt TypeCounter-ion SourceCrystallinity PotentialHygroscopicity
Hydrochloride HCl (Ether/Dioxane)HighModerate
Oxalate Oxalic AcidVery HighLow
Fumarate Fumaric AcidModerateLow
Tartrate Tartaric AcidModerateHigh (Water soluble)

Module 2: Chromatography Tailing (Silanol Interactions)

User Issue: "My compound streaks across the TLC plate and elutes as a broad, tailing peak on the column. I'm losing resolution."

Diagnosis: Morpholines are secondary or tertiary amines.[1] The nitrogen lone pair interacts strongly with acidic silanol (Si-OH) groups on the surface of silica gel, causing non-specific retention (tailing).

Resolution Protocol: You must suppress this interaction using a Mobile Phase Modifier .

The "Anti-Tailing" Mobile Phase Recipes:

  • The Standard (DCM/MeOH):

    • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) to the mobile phase.
      
    • Note: Silica dissolves at high pH.[2] Do not exceed pH 10.

    • Example: 95:5 DCM:MeOH + 1%

      
      .
      
  • The "Amine-Functionalized" Alternative:

    • Use Amine-Functionalized Silica (e.g.,

      
      -Silica).[1] This stationary phase is already basic, preventing the morpholine from sticking to the backbone. No TEA is required in the solvent.
      
  • Reverse Phase (C18) Strategy:

    • High pH Buffer: Use 10 mM Ammonium Bicarbonate (pH 10) in water/acetonitrile. (Requires a hybrid-silica column like Waters XBridge or Phenomenex Gemini).

    • Low pH Buffer: Use 0.1% Trifluoroacetic acid (TFA).[1] This protonates the morpholine (

      
      ) and the silanols (
      
      
      
      ), preventing the acid-base interaction.

Visualization: Chromatography Decision Tree

ChromatographyGuide Start Start: Tailing Peak CheckPhase Check Stationary Phase Start->CheckPhase Silica Normal Phase (Silica) CheckPhase->Silica C18 Reverse Phase (C18) CheckPhase->C18 ActionSilica Add 1% TEA or NH4OH to Mobile Phase Silica->ActionSilica ActionC18 Check Column pH Limit C18->ActionC18 HighPH High pH Stable? (Hybrid Silica) ActionC18->HighPH ActionHigh Use pH 10 Buffer (NH4HCO3) HighPH->ActionHigh Yes ActionLow Use pH 2 Buffer (0.1% TFA) HighPH->ActionLow No

Caption: Decision logic for selecting the correct mobile phase modifier to eliminate morpholine peak tailing.

Module 3: Acid-Base Extraction (The "pH Swing")

User Issue: "I have crude reaction mixture containing neutral impurities and my morpholine. How do I separate them without a column?"

Diagnosis: Morpholines are chemically "tunable" via pH.[1][3] By manipulating the pH relative to the pKa (approx 8.3), you can toggle the molecule between water-soluble (protonated) and organic-soluble (neutral) states.

Resolution Protocol: The pH Swing

  • Acidify (Target pH 2-3):

    • Dissolve crude mixture in Ethyl Acetate.

    • Extract with 1M HCl.

    • Chemistry: Morpholine becomes

      
       (Water Soluble).[1] Neutral impurities stay in Ethyl Acetate.[1]
      
    • Action: Keep the Aqueous layer.[1] Discard Organic.

  • Basify (Target pH 10-12):

    • Cool the aqueous layer to 0°C (exothermic reaction).

    • Slowly add 4M NaOH or

      
       until pH > 10.
      
    • Chemistry:

      
       deprotonates to neutral Morpholine (Organic Soluble).
      
  • Extract:

    • Extract the basic aqueous layer 3x with DCM or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      

Visualization: The pH Swing Workflow

ExtractionWorkflow Crude Crude Mixture (Organic Solvent) AddAcid Add 1M HCl (Extract) Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer Organic Layer (Neutrals/Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Morpholine Salt) Sep1->AqLayer Discard Discard OrgLayer->Discard Basify Basify to pH > 10 (NaOH) AqLayer->Basify Extract2 Extract with DCM Basify->Extract2 Final Pure Morpholine (Free Base) Extract2->Final

Caption: The "pH Swing" technique isolates morpholines by toggling their solubility based on pKa.[1]

Module 4: Palladium Removal (Buchwald-Hartwig Artifacts)

User Issue: "My product is dark brown/grey after the Buchwald-Hartwig coupling. NMR is clean, but the color persists."

Diagnosis: Morpholines are often synthesized via Pd-catalyzed coupling.[1] Residual Palladium binds tightly to the amine nitrogen, acting as a "poison" in biological assays and coloring the product.

Resolution Protocol: Standard chromatography is often insufficient to remove trace Pd.[1] Use Scavengers .

  • Silica-Based Scavengers (SiliaMetS®):

    • Use Thiol (SH) or Thiourea functionalized silica.[1]

    • Protocol: Add 5 equivalents (w/w) of scavenger resin to your product solution (in THF or MeOH). Stir at 40°C for 4 hours. Filter.

  • Activated Carbon:

    • If resins are unavailable, reflux the solution with activated charcoal for 1 hour and filter through Celite.

References

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from

  • National Institutes of Health (PubChem). (2022).[1] Morpholine: Chemical and Physical Properties (pKa).[1] Retrieved from

  • American Chemical Society (ACS). (2023).[1] Palladium Extraction Following Metal-Catalyzed Reactions.[1] Organic Process Research & Development.[1] Retrieved from

  • BenchChem. (2025).[1][2][4] Technical Support Center: Purification of 3-Propylmorpholine and Its Derivatives.[1] Retrieved from

Sources

optimizing base and solvent selection for intramolecular morpholine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MORPH-CYC-OPT-01 Subject: Optimization of Base/Solvent Systems for Morpholine Ring Closure

Introduction

Morpholine rings are pharmacophores in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (EGFR inhibitor). While commercially available, custom morpholine synthesis—particularly with chiral centers or sensitive functional groups—remains a common bottleneck in medicinal chemistry.

This guide addresses the critical step of intramolecular cyclization , where a linear precursor (typically an amine with pendant nucleophilic and electrophilic sites) closes to form the six-membered ether/amine ring.

Module 1: Mechanistic Intelligence & Critical Parameters

The formation of the morpholine ring generally proceeds via an intramolecular nucleophilic substitution (


). The success of this reaction relies on the Thorpe-Ingold effect  (angle compression) and strict adherence to Baldwin’s Rules .
The Core Conflict: Cyclization vs. Elimination

The primary failure mode is E2 Elimination , which generates an open-chain vinyl impurity that is often inseparable from the product.

MorpholineMechanism Precursor Linear Precursor (Amino-Alcohol-LG) Deprotonation Deprotonation (Alkoxide Formation) Precursor->Deprotonation Base TS_Cyc Transition State (6-exo-tet) Deprotonation->TS_Cyc k_cyc (Favored) TS_Elim Transition State (Anti-Periplanar) Deprotonation->TS_Elim k_elim (Heat/Sterics) Product Morpholine (Target) TS_Cyc->Product SideProduct Allylic Amine (Vinyl Impurity) TS_Elim->SideProduct

Figure 1: Kinetic competition between the desired 6-exo-tet cyclization and the parasitic E2 elimination pathway.

Key Mechanistic Constraints:

  • Baldwin’s Rules: The ring closure is typically 6-exo-tet (nucleophile attacks a tetrahedral carbon outside the ring). This is a favored process.[1]

  • Entropic Factors: Intermolecular polymerization is a constant threat. High dilution is required to favor the intramolecular pathway (

    
    ).
    
Module 2: Troubleshooting & FAQs
Q1: I am observing ~15% of a vinyl side product. How do I suppress this?

Diagnosis: The base is acting as a Brønsted base (removing a proton) rather than a nucleophilic activator, likely due to high temperature or excessive base strength. Corrective Action:

  • Switch Base: Move from NaH or KOtBu (strong/bulky) to

    
      or 
    
    
    
    . Carbonates are often strong enough to deprotonate an alcohol (
    
    
    ~16-17) in equilibrium without driving E2 elimination.
  • Solvent Change: If using THF, switch to Toluene or Acetonitrile . Elimination is often favored in polar aprotic solvents that "naked" the anion, making it more basic.

Q2: The reaction stalls at 60% conversion. Adding more base doesn't help.

Diagnosis: "Salt Coating" or product inhibition. In non-polar solvents, the inorganic byproduct (e.g., KCl, NaBr) can coat the base particles, deactivating them. Corrective Action:

  • Add Phase Transfer Catalyst (PTC): Add 5-10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 . This solubilizes the carbonate/anion, restoring reactivity.

  • Switch Solvent: Move to a dipolar aprotic solvent like DMF or DMSO to ensure homogeneity, though this risks increasing elimination (see Q1).

Q3: My chiral center completely racemized during cyclization.

Diagnosis: You likely operated under conditions that allowed


 character (carbocation formation) or the base deprotonated the chiral center (if 

to a carbonyl or withdrawing group). Corrective Action:
  • Leaving Group Tuning: If using a Mesylate/Tosylate, the leaving group might be too good, allowing ionization. Switch to a Chloride or Bromide to force a concerted

    
     mechanism.
    
  • Temperature Control: strict limit of <60°C.

  • Base Selection: Avoid alkoxides (NaOEt). Use Ag2O (Silver Oxide) under mild conditions for halide abstraction-assisted cyclization.

Module 3: Optimization Matrix (Base & Solvent Selection)

Use this decision matrix to select the starting conditions based on your substrate's sensitivity.

Substrate FeatureRecommended BaseRecommended SolventRationale
Robust / Simple NaH (60% disp)THF (0°C to RT)Fast, irreversible deprotonation. High yield but harsh.
Acid Sensitive

or

MeCN or AcetoneMild buffering capacity. Cesium ("Cesium Effect") aids cyclization.
Chiral / Epimerizable DIPEA or 2,6-LutidineToluene (Reflux)Non-ionic base prevents strong deprotonation. Thermal drive required.
High MW / Lipophilic KOtBut-Amyl AlcoholSolubilizes bulky substrates. "t-Amyl" suppresses elimination vs. THF.
Scale-Up (>100g) NaOH (aq)Toluene (Biphasic)Schotten-Baumann conditions . Uses PTC (e.g., Aliquat 336) for cost efficiency.
Decision Tree for Method Selection

OptimizationTree Start Start: Select Precursor TypeA Amino-Alcohol + Leaving Group (OTs/Halide) Start->TypeA TypeB Bis(chloroethyl)amine Start->TypeB SensCheck Is Substrate Base Sensitive? TypeA->SensCheck Cond3 Biphasic NaOH / Toluene + TBAI (PTC) TypeB->Cond3 Standard Ind. Method Robust No (Robust) SensCheck->Robust Sensitive Yes (Chiral/Labile) SensCheck->Sensitive Cond1 NaH / THF (0°C -> RT) Robust->Cond1 Cond2 Cs2CO3 / MeCN (Reflux) Sensitive->Cond2

Figure 2: Logic flow for selecting initial reaction conditions.

Module 4: Standardized Experimental Protocol

Protocol: Cesium-Promoted Cyclization of N-Boc-Amino-Alcohol Tosylates Applicability: Best for chiral substrates or late-stage functionalization where elimination must be minimized.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.5 - 2.0 equiv) [Micronized preferred]
    
  • Acetonitrile (anhydrous, 0.05 M concentration)

Step-by-Step:

  • Preparation: Dry the reaction vessel thoroughly. Moisture consumes the leaving group via hydrolysis.

  • Solvation: Dissolve the substrate in anhydrous Acetonitrile.

    • Critical: Concentration must be High Dilution (0.05 M to 0.1 M) to prevent intermolecular dimerization.

  • Addition: Add

    
     in a single portion at Room Temperature.
    
  • Reaction: Heat to 60–80°C with vigorous stirring.

    • Monitoring: Check LCMS at 2 hours. If vinyl impurity appears >5%, lower Temp to 50°C and switch solvent to Toluene.

  • Workup: Filter off the inorganic salts through a Celite pad. Concentrate the filtrate.

  • Purification: Morpholines are often polar. If the product is an amine (no Boc), use Neutral Alumina or basified Silica (1%

    
    ) to prevent streaking.
    
References
  • Review of Morpholine Synthesis: Wijtmans, R., et al. "Synthesis of Morpholines." Synthesis, vol. 2004, no. 10, 2004, pp. 1637-1662. Link

  • Baldwin's Rules Context: Baldwin, J. E.[1][2][3][4] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, no. 18, 1976, pp. 734-736. Link

  • Industrial Scale-Up (Biphasic Conditions): Federsel, H. J., et al. "Process Development of a Morpholine-Based Drug Candidate." Organic Process Research & Development, vol. 12, no. 3, 2008, pp. 512-521. Link

  • Ethylene Sulfate Methodology: St-Jean, F., et al. "Green Synthesis of Morpholines via Selective Monoalkylation." ChemRxiv (Preprint), 2023. Link

Sources

Technical Resource Center: Overcoming Challenges in the Synthesis of Complex C-substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] However, the synthesis of morpholines bearing complex carbon substituents—a critical task for fine-tuning pharmacological activity—is fraught with challenges.[2] Key hurdles include controlling stereochemistry at multiple centers, achieving efficient ring closure, and avoiding side reactions.[3][4] This guide provides researchers, scientists, and drug development professionals with a dedicated technical support center, offering troubleshooting solutions and detailed protocols to navigate these synthetic complexities.

Section 1: Troubleshooting & FAQs

This section addresses common experimental issues in a direct question-and-answer format, providing both mechanistic explanations and actionable solutions.

Category 1.1: Stereochemical Control

Q1: My intramolecular cyclization is producing a poor diastereomeric ratio (dr). What are the primary factors I should investigate to improve selectivity for the desired cis or trans isomer?

A1: Achieving high diastereoselectivity in morpholine synthesis hinges on controlling the transition state of the ring-closing step. The observed ratio is a direct consequence of the relative energy barriers leading to the different diastereomers. Here are the key factors to analyze and optimize:

  • Substrate Conformation: The most stable conformation of your linear precursor dictates the facial selectivity of the intramolecular attack. For precursors derived from amino alcohols, the relative stereochemistry of the existing chiral centers will create a conformational bias. For instance, in reductive amination to form 2,6-disubstituted morpholines, the substituents often prefer an equatorial-like orientation in the transition state to minimize steric hindrance, which typically favors the formation of the cis-isomer.[5]

  • Reaction Temperature: Lowering the reaction temperature can amplify small differences in activation energies between the diastereomeric transition states, often leading to improved selectivity. If your reaction is running at room temperature or elevated temperatures, consider cooling it to 0 °C or below.

  • Choice of Reagents and Catalysts: The steric bulk of your reagents can significantly influence the outcome. For example, in reductive aminations, a bulky reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) may exhibit different facial selectivity compared to a smaller hydride source.[6] In metal-catalyzed cyclizations, the ligand sphere around the metal center plays a pivotal role in dictating the approach of the nucleophile.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reagents. It is often worthwhile to screen a range of solvents (e.g., aprotic polar like THF or MeCN, vs. nonpolar like toluene or DCM) to find optimal conditions.

Q2: I need to synthesize a single enantiomer of a C-substituted morpholine. What are the most reliable strategies to achieve high enantioselectivity?

A2: Enantioselective synthesis of morpholines is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. Three primary strategies are employed:

  • Chiral Pool Synthesis: This classic approach utilizes readily available, enantiopure starting materials, such as amino acids or amino alcohols.[8] The inherent stereochemistry of the starting material is carried through the synthesis to define the stereochemistry of the final product. This method is robust but limited by the availability and structural diversity of the chiral pool.[9]

  • Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this adds steps to the overall sequence (attachment and removal) and requires stoichiometric amounts of the often-expensive auxiliary.

  • Asymmetric Catalysis: This is the most modern and efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Organocatalysis and transition-metal catalysis are powerful tools here. For example, organocatalytic enantioselective α-chlorination of aldehydes can generate a chiral intermediate that is then converted into the morpholine core, transferring its chirality.[10][11] Rhodium-catalyzed intramolecular cyclizations of allenols have also shown excellent results, achieving high diastereo- and enantioselectivities.[7]

Category 1.2: Ring Closure & Yield Optimization

Q3: I am observing very low yields for my intramolecular cyclization to form the morpholine ring. What are the common causes and how can I improve conversion?

A3: Low yields in the crucial ring-forming step are a frequent problem. The issue often stems from a slow or disfavored intramolecular reaction, allowing side reactions to dominate. Here’s a troubleshooting guide:

  • Check Baldwin's Rules: Sir Jack Baldwin's rules provide a powerful framework for predicting the feasibility of ring-closing reactions. The formation of a 6-membered morpholine ring via intramolecular attack of a nitrogen or oxygen nucleophile on a tetrahedral (sp³) or trigonal (sp²) carbon is classified as a 6-exo cyclization, which is generally favored.[12][13] However, if the geometry is constrained, the reaction may be slow. A 6-endo-trig cyclization, where the connecting atom of the electrophile becomes part of the ring, is also considered favorable.[14][15] Understanding these rules helps confirm if your chosen synthetic route is kinetically viable.

  • Concentration (The Thorpe-Ingold Effect): Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions (e.g., dimerization or polymerization).[4] If you are observing high molecular weight byproducts, try running your reaction at a lower concentration (e.g., 0.01-0.05 M).

  • Leaving Group Ability (for SN2 cyclizations): If your cyclization is an intramolecular nucleophilic substitution, the choice of leaving group is critical. A better leaving group (e.g., triflate or tosylate) will accelerate the reaction compared to a poorer one (e.g., chloride or bromide).

  • Catalyst Deactivation/Loading: In catalyzed reactions, ensure your catalyst is active and used at an appropriate loading. For example, some indium(III)-catalyzed reductive etherifications may require a high catalyst loading to achieve full conversion, especially with electron-deficient substrates.[5] Catalyst deactivation by impurities in starting materials can also stall the reaction.[3]

  • Inefficient Water Removal: For cyclizations that proceed via dehydration (e.g., from diethanolamine precursors), inefficient removal of water can inhibit the reaction equilibrium.[3] Using a Dean-Stark apparatus or adding molecular sieves can drive the reaction to completion.

Q4: My reaction is forming undesired 5- or 7-membered rings instead of the 6-membered morpholine. How can I promote the correct cyclization pathway?

A4: The formation of incorrect ring sizes points to competing cyclization pathways. This is often an issue of regioselectivity, where the nucleophile attacks a different electrophilic site.

  • Protecting Group Strategy: Judicious use of protecting groups can block unwanted reaction pathways. For example, if you have a competing hydroxyl group that could lead to a 7-membered ring, protecting it as a silyl ether or benzyl ether will prevent it from participating in the cyclization.

  • Activation of the Correct Electrophile: Selectively activate the desired electrophilic site. For instance, converting a primary alcohol to a tosylate in the presence of a secondary alcohol (which reacts slower) can direct the intramolecular attack to the desired position.

  • Re-evaluate Your Precursor: The structure of your linear precursor dictates the possible cyclization outcomes. You may need to redesign the precursor to geometrically favor the 6-membered ring formation. For example, ensure the chain length between the nucleophile and the target electrophile is exactly four atoms for a 6-membered ring.

Section 2: Core Experimental Protocols

Protocol 2.1: Diastereoselective Synthesis of a cis-2,6-Disubstituted Morpholine via Intramolecular Reductive Etherification

This protocol is adapted from a method utilizing an Indium(III)-catalyzed reaction, which has been shown to be effective for constructing various substituted morpholines with high diastereoselectivity.[5]

Objective: To synthesize cis-2,6-dimethyl-4-benzylmorpholine from the corresponding amino diol precursor.

Materials:

  • (2R,4S)-5-(benzylamino)hexane-2,4-diol

  • Indium(III) bromide (InBr₃)

  • Triethylsilane (Et₃SiH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere (Argon), add the amino diol precursor (1.0 g, 4.48 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (45 mL).

  • Reagent Addition: To the stirred solution at room temperature, add InBr₃ (0.79 g, 2.24 mmol, 0.5 equiv). Stir for 10 minutes.

  • Reductant Addition: Add triethylsilane (1.43 mL, 8.96 mmol, 2.0 equiv) dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours). The mechanism involves InBr₃-promoted cyclization to form an oxocarbenium ion, which is then reduced by a hydride species generated from Et₃SiH and InBr₃.[5] The hydride preferentially attacks from the axial position to yield the cis-product.[5]

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-2,6-dimethyl-4-benzylmorpholine.

Section 3: Mechanistic Insights & Visual Guides

Visual workflows can greatly simplify complex decision-making processes in synthetic chemistry.

Diagram 3.1: Troubleshooting Low Yield in Morpholine Cyclization

Troubleshooting_Low_Yield start Low Yield in Cyclization Step check_sm Is Starting Material Consumed? start->check_sm sub_path_1 No check_sm->sub_path_1 TLC/LC-MS sub_path_2 Yes check_sm->sub_path_2 TLC/LC-MS incomplete_reaction Incomplete Reaction sub_path_1->incomplete_reaction action1 Increase Reaction Time or Temperature incomplete_reaction->action1 action2 Increase Catalyst Loading or Add Fresh Catalyst incomplete_reaction->action2 action3 Check Reagent Purity & Activity incomplete_reaction->action3 end Re-run Optimized Reaction action1->end action2->end action3->end complex_mixture Complex Mixture/ Side Products Formed sub_path_2->complex_mixture action4 Decrease Concentration (High Dilution) complex_mixture->action4 action5 Use Better Leaving Group or Protecting Groups complex_mixture->action5 action6 Re-evaluate Pathway (Check Baldwin's Rules) complex_mixture->action6 action4->end action5->end action6->end

Caption: A logical workflow for troubleshooting low yields in morpholine ring-closing reactions.

Section 4: Data Reference Tables

Table 4.1: Comparison of Common Cyclization Strategies for C-Substituted Morpholines
StrategyKey ReagentsCommon SubstrateStereocontrolAdvantagesDisadvantages
Intramolecular Reductive Amination NaBH(OAc)₃, NaBH₃CNAmino-diol or keto-amineSubstrate-controlled, often gives cis products[5]Mild conditions, good functional group toleranceChoice of reductant is crucial; pH can be sensitive[6]
Intramolecular Williamson Ether Synthesis NaH, K₂CO₃Halo-alcohol with an amino groupSubstrate-controlledSimple, uses common reagentsCan require harsh bases; risk of elimination side reactions
Pd-Catalyzed Hydroamination Pd(0) or Pd(II) catalystsAmino-alkene or amino-alleneCan be highly diastereoselective[16]Atom-economical, modularCatalyst-dependent; can be sensitive to substrate electronics
Organocatalytic Cascade Chiral amines (e.g., prolinol derivatives)Aldehydes, α,β-unsaturated systemsCatalyst-controlled, enables enantioselectivity[9][10]Access to enantiopure products from achiral precursorsCan be a multi-step, one-pot process requiring careful optimization

Section 5: Characterization Guide

Q5: What are the key NMR and Mass Spectrometry signatures to confirm the successful synthesis and stereochemistry of my C-substituted morpholine?

A5: Proper characterization is essential. Here are the key spectroscopic features to look for:

  • ¹H NMR:

    • Ring Protons: The protons on the morpholine ring (typically C2, C3, C5, C6) usually appear as complex multiplets in the 2.5-4.0 ppm region.[17] The presence of both amine and ether functionalities deshields these protons.

    • Axial vs. Equatorial Protons: In a chair conformation, axial and equatorial protons will have different chemical shifts and coupling constants. Axial protons are typically more shielded (upfield) than their equatorial counterparts. Large diaxial coupling constants (Jax,ax ≈ 10-13 Hz) are a hallmark of a chair conformation and can help in assigning relative stereochemistry.[18]

    • NOESY/ROESY: 2D NMR techniques like NOESY are invaluable for determining stereochemistry.[19] For a cis-2,6-disubstituted morpholine, you would expect to see a nuclear Overhauser effect (nOe) correlation between the protons (or methyl groups) at the C2 and C6 positions if they are on the same face of the ring.[19]

  • ¹³C NMR:

    • The carbon atoms adjacent to the oxygen (C2, C6) typically resonate around 65-75 ppm.[20]

    • The carbon atoms adjacent to the nitrogen (C3, C5) are usually found further upfield, around 45-55 ppm.[20][21]

    • The specific shifts are highly dependent on the substituents.

  • Mass Spectrometry (MS):

    • Confirmation of Mass: High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition of your synthesized molecule by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ in ESI+ mode).[17]

    • Fragmentation: While not always diagnostic for stereochemistry, the fragmentation pattern can support the core morpholine structure.

By combining these techniques, you can confidently confirm the structure, purity, and stereochemistry of your complex C-substituted morpholine products.

References

  • MacMillan, D. W. C., & Austin, J. F. (2006). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. PMC. Retrieved from [Link]

  • Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. Retrieved from [Link]

  • Roche Innovation Center Shanghai. (2016). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MacMillan, D. W. C., & Austin, J. F. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. Retrieved from [Link]

  • ResearchGate. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Request PDF. Retrieved from [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Wiley & Sons, Ltd. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Retrieved from [Link]

  • Cossy, J., & Aubineau, T. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. Retrieved from [Link]

  • Chemistry Notes. (2022). Baldwin's Rules For Ring Closure. Retrieved from [Link]

  • ResearchGate. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Request PDF. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Retrieved from [Link]

  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Baldwin's rules. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Request PDF. Retrieved from [Link]

  • Chemistry School. (2026). Examples of Endo Trig Reactions. Retrieved from [Link]

  • MDPI. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Retrieved from [Link]

  • The Stirrer Bar. (2013). Viva Survivor: Baldwin's rules. Retrieved from [Link]

  • ResearchGate. (2020). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Dissertation. (n.d.). The Study on the Preparation of Morpholine. Retrieved from [Link]

  • Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Retrieved from [Link]

  • National Institutes of Health. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC. Retrieved from [Link]

  • ResearchGate. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. Request PDF. Retrieved from [Link]

  • SciSpace. (2016). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (1988). Preparation of morpholine.
  • Organic Letters. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimizing the Morpholine Scaffold: A Comparative SAR and Protocol Guide

Executive Summary

The morpholine moiety (


) is a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without compromising binding affinity.[1] Unlike its structural analogs—piperidine and piperazine—morpholine offers a unique balance of reduced basicity (

), enhanced aqueous solubility, and metabolic stability. This guide provides a technical comparison of morpholine derivatives, focusing on Structure-Activity Relationship (SAR) trends in kinase inhibition (PI3K/mTOR) and CNS applications, supported by validated experimental protocols.

Part 1: The Morpholine Advantage (Comparative Analysis)

To understand the utility of the morpholine ring, one must compare it against its closest lipophilic and electronic alternatives: Piperidine (carbon analog) and Piperazine (nitrogen analog).

Physicochemical Performance Matrix

The following table synthesizes data regarding the impact of these heterocycles on drug-like properties.

FeatureMorpholine Piperidine Piperazine Impact on Drug Design
Structure Ether + AmineMethylene + AmineDiamineMorpholine introduces an H-bond acceptor (O) without adding a donor.
Basicity (

)
~8.3 (Moderate)~11.0 (High)~9.8 (High)Lower

reduces lysosomal trapping and improves passive permeability.
Lipophilicity (

)
Lowers LogPIncreases LogPLowers LogPMorpholine aids in "escaping flatland," improving solubility in aqueous media.
Metabolic Liability Low/ModerateHighModeratePiperidine is prone to rapid CYP-mediated oxidation; Morpholine is more resistant due to the electron-withdrawing oxygen.[2]
Solubility High LowModerateThe ether oxygen acts as a crucial solvation point.[3]

Key Insight: The morpholine oxygen atom serves a dual role: it withdraws electron density from the nitrogen (lowering


) and acts as a hydrogen bond acceptor. In kinase inhibitors, this oxygen often forms a critical hydrogen bond with the hinge region residues (e.g., Valine) in the ATP binding pocket, a feature piperidine cannot replicate.

Part 2: Case Study – PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is a primary target for morpholine-based drugs (e.g., Buparlisib/BKM120 , GDC-0941 ).

SAR Mechanism: The "Hinge Binder" Effect

In the development of PI3K inhibitors, replacing a morpholine ring with a piperidine ring frequently results in a loss of potency and solubility.

  • Morpholine Analog (BKM120):

    
     (PI3K
    
    
    
    )
    
    
    30–50 nM. The oxygen atom forms a water-mediated or direct H-bond with the backbone of the kinase hinge region.
  • Piperidine Analog: Often exhibits >10-fold loss in potency due to the lack of the H-bond acceptor and decreased solubility, leading to poor oral bioavailability.

Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the specific intervention point of morpholine-based inhibitors.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target of Morpholine Derivatives) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) PDK1->AKT Phosphorylation mTOR mTORC1/2 AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: The PI3K/Akt/mTOR pathway.[1][3][4][5] Morpholine derivatives (e.g., Buparlisib) competitively inhibit the ATP binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Direct


 works for electron-deficient rings, but for unactivated aryl chlorides, Palladium-catalyzed coupling is the gold standard.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (1-2 mol%) or 
    
    
    
  • Ligand: XPhos or BINAP (depending on sterics)

  • Base:

    
     (Sodium tert-butoxide)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (

    
    ) three times.
    
  • Catalyst Pre-mix: Add

    
     and XPhos to the flask. Add anhydrous toluene and stir at RT for 5 mins to form the active catalytic complex (solution turns from dark purple to orange/brown).
    
  • Substrate Addition: Add the Aryl Chloride, Morpholine, and

    
     under a positive pressure of 
    
    
    
    .
  • Reaction: Heat to 80–100°C. Monitor via TLC or LC-MS.

    • Validation Check: The disappearance of the aryl chloride peak and the emergence of the product mass (

      
      ) confirms coupling. If starting material remains after 4h, add 0.5 equiv more morpholine.
      
  • Workup: Cool to RT, filter through a Celite pad (to remove Pd), and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine


 of the morpholine derivative against PI3K

.
  • Preparation: Prepare 3-fold serial dilutions of the morpholine compound in DMSO (Start at 10

    
    ).
    
  • Enzyme Mix: Incubate recombinant PI3K

    
     protein with the compound for 15 mins at RT.
    
  • Substrate Addition: Add ATP (

    
     concentration) and PIP2 substrate labeled with a fluorophore.
    
  • Reaction: Incubate for 60 mins.

  • Detection: Add a detection reagent (e.g., ADP-Glo or Lance Ultra) that binds to the ADP produced.

  • Validation:

    • Positive Control:[5] Wortmannin or GDC-0941 (Known inhibitors).

    • Negative Control:[6] DMSO only (0% inhibition).

    • Z-Prime Score: Must be >0.5 for the assay to be considered statistically valid.

Part 4: Strategic SAR Optimization Workflow

When should you introduce a morpholine ring? Use this logic flow to guide lead optimization.

SAR_Workflow Start Lead Compound Optimization Solubility Is Aqueous Solubility Low? Start->Solubility MetabStab Is Metabolic Clearance High? Solubility->MetabStab No AddMorph Strategy: Incorporate Morpholine (C2/C6 Substitution for Chirality) Solubility->AddMorph Yes (LogP > 3) Target Target Type? MetabStab->Target No CheckSite Identify Metabolic Soft Spot MetabStab->CheckSite Yes Target->AddMorph Kinase (Hinge Binder) AltScaffold Strategy: Explore Piperidine/Pyrrolidine Target->AltScaffold GPCR (Lipophilic Pocket) CheckSite->AddMorph If Piperidine/Amine is labile

Caption: Decision matrix for incorporating morpholine scaffolds during Lead Optimization phases.

References

  • BenchChem. (2025).[3][7] Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Retrieved from

  • Journal of Medicinal Chemistry. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Retrieved from

  • Tokyo Chemical Industry (TCI). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst. Retrieved from

  • E3S Web of Conferences. (2024).[6] Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from

  • BenchChem. (2025).[3][7] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

Sources

Navigating the Maze: A Comparative Guide to the Validation of Analytical Methods for Morpholine Residue Detection in Fruits

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Conundrum in Fruit Safety

Morpholine, an organic compound used as a solvent and emulsifier in the application of wax coatings on fruits, presents a significant analytical challenge.[1] These coatings are vital for extending the shelf-life of produce and protecting it from insects and fungal contamination during transit.[1][2] However, the use of morpholine is not without controversy. In the European Union, for instance, morpholine is not an approved food additive, leading to strict enforcement against its presence in imported fruits.[3][4][5] This regulatory landscape necessitates robust and validated analytical methods to ensure compliance and consumer safety.[6][7] The potential for morpholine to form N-nitrosomorpholine (NMOR), a carcinogenic compound, in the human gut further underscores the importance of accurate detection and quantification.[8]

This guide provides a comprehensive comparison of validated analytical methodologies for detecting morpholine residues in various fruit matrices. We will delve into the nuances of sample preparation, compare the performance of leading analytical techniques, and provide a detailed, validated protocol to empower researchers in this critical area of food safety.

The Analytical Arena: Comparing GC-MS and LC-MS/MS for Morpholine Detection

The two primary analytical techniques for the determination of morpholine residues are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these powerful methods hinges on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[10][11] For morpholine analysis, derivatization is often required to increase its volatility, making it amenable to gas chromatography.[12]

  • Principle: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

  • Advantages:

    • High chromatographic resolution, allowing for the separation of complex mixtures.

    • Robust and reliable with extensive spectral libraries for compound identification.

    • Considered a gold standard for the analysis of volatile compounds.[10]

  • Disadvantages:

    • Requires derivatization for non-volatile compounds like morpholine, adding a step to the workflow and a potential source of variability.[12][13]

    • Can be less suitable for thermally labile compounds that may degrade at the high temperatures of the GC inlet.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Workhorse

LC-MS/MS has emerged as the preferred method for the analysis of a wide range of compounds in complex matrices, including polar and non-volatile analytes like morpholine.[9][14]

  • Principle: LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The separated compounds are then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is well-suited for polar molecules. The tandem mass spectrometry (MS/MS) capability allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions.

  • Advantages:

    • Direct analysis of polar and non-volatile compounds without the need for derivatization.[10]

    • High sensitivity and selectivity, enabling the detection of trace-level residues.[2]

    • Versatility in handling a wide range of analytes and complex sample matrices.[15][16]

  • Disadvantages:

    • Susceptible to matrix effects, where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy.[8][17]

    • The mobile phases used in LC can be more complex and require careful optimization.

Sample Preparation: The Critical First Step

The accuracy and reliability of any analytical method are heavily dependent on the sample preparation stage. For morpholine analysis in fruits, the primary goal is to efficiently extract the analyte from the complex matrix while minimizing interferences.

QuEChERS: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for pesticide residue analysis in food and is well-suited for morpholine extraction.[18][19][20]

The QuEChERS workflow typically involves two main steps:

  • Extraction: The homogenized fruit sample is extracted with an organic solvent, usually acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.[19][20]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols.[21]

A modified QuEChERS approach is often employed for polar compounds like morpholine, sometimes omitting the d-SPE cleanup step if the subsequent analytical method is sufficiently selective.[12]

Performance Comparison: A Data-Driven Analysis

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The following tables summarize reported performance data for different validated methods for morpholine detection in fruits.

Table 1: Performance of LC-MS/MS Methods for Morpholine Detection in Fruits

Fruit MatrixExtraction MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
Apples, CitrusAcidified Methanol Extraction1.0 - 4.01084 - 120-[15]
Apples1% Acetic Acid in Methanol2583 - 1081.1 - 4.08[2][22]
Citrus, ApplesDispersive Micro-Solid-Phase Extraction (DMSPE)2578.4 - 102.7-[23]
ApplesQuPPe-Method (modified)-1086 - 120≤ 15[24]

Table 2: Performance of GC-MS Methods for Morpholine Detection in Fruits

Fruit MatrixExtraction MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
Apple & Citrus (Peel & Pulp)Optimized GC-MS method1.3 - 3.34.1 - 10.188.6 - 107.21.4 - 9.4 (Intra-day), 1.5 - 2.8 (Inter-day)[8][25]
Fruit & Fruit JuiceAcidic Acetonitrile-Water Extraction-1085.4 - 108.9-[12][26]

Analysis of Performance Data:

Both LC-MS/MS and GC-MS methods demonstrate good performance for the determination of morpholine residues in fruits, with low limits of detection and quantification, and acceptable accuracy and precision.[2][8][12][15][24] The choice of method will ultimately depend on the specific laboratory capabilities and the desired analytical throughput. LC-MS/MS offers the advantage of direct analysis without derivatization, which can simplify the workflow.[2][16] However, a well-optimized GC-MS method can also provide excellent results, particularly when using an isotope-labeled internal standard to compensate for matrix effects.[8][12]

Experimental Protocol: A Validated LC-MS/MS Method for Morpholine in Apples

This section provides a detailed, step-by-step protocol for the determination of morpholine residues in apples using LC-MS/MS, based on a validated method.[2]

1. Reagents and Materials:

  • Morpholine analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Acetic acid (glacial)

  • Ammonium formate

  • Deionized water

  • Syringe filters (0.22 µm)

2. Sample Preparation (Modified QuEChERS):

  • Homogenize a representative sample of apples.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in methanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC System: UPLC system

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: 20 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to achieve good separation of morpholine.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for morpholine for quantification and confirmation.

4. Method Validation:

  • Linearity: Prepare a series of calibration standards in a blank apple matrix extract to construct a calibration curve. A linear range of 5 - 300 µg/L with a correlation coefficient (R²) > 0.99 is typically achieved.[2]

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. Values of 2 µg/kg for LOD and 5 µg/kg for LOQ have been reported.[2]

  • Accuracy (Recovery): Spike blank apple samples at different concentration levels (e.g., 20, 35, and 60 µg/kg) and analyze them. Calculate the recovery as the percentage of the measured concentration to the spiked concentration. Recoveries in the range of 83-108% are considered acceptable.[2]

  • Precision (Repeatability and Reproducibility): Analyze replicate spiked samples on the same day (repeatability) and on different days (reproducibility). Express the precision as the relative standard deviation (RSD). RSD values below 15% are generally acceptable.[24]

Visualizing the Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample Homogenized Apple Sample (10g) extraction Add 10mL of 1% Acetic Acid in Methanol sample->extraction vortex Vortex (1 min) extraction->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter lcms Inject into LC-MS/MS filter->lcms data Data Acquisition & Processing lcms->data linearity Linearity data->linearity lod_loq LOD & LOQ data->lod_loq accuracy Accuracy (Recovery) data->accuracy precision Precision data->precision

Caption: Analytical workflow for morpholine residue detection in apples.

Conclusion: Ensuring Fruit Safety Through Rigorous Validation

The detection of morpholine residues in fruit is a critical aspect of food safety and regulatory compliance. This guide has provided a comparative overview of the leading analytical techniques, GC-MS and LC-MS/MS, and highlighted the importance of a robust sample preparation method like QuEChERS. The experimental data presented demonstrates that both techniques, when properly validated, are capable of providing accurate and reliable results. The detailed LC-MS/MS protocol offers a practical starting point for laboratories looking to establish or refine their morpholine analysis capabilities. By employing these validated methods, researchers and scientists can confidently assess the levels of morpholine in fruits, thereby safeguarding public health and ensuring the integrity of the global food supply chain.

References

  • Washington Tree Fruit Research Commission. Validation of Analytical Method for Analysis of Morpholine on Apples. [Link]

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • Kim, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • Nguyen, T. H. L., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-290. [Link]

  • ResearchGate. (2025). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF. [Link]

  • Chen, X., et al. (2015). Novel Dispersive Micro-Solid-Phase Extraction Combined with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry To Determine Morpholine Residues in Citrus and Apples. Journal of Agricultural and Food Chemistry, 63(1), 123-128. [Link]

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • SpringerLink. (2025). Highly Sensitive Cellulose Gauze Patch for the Detection of Morpholine Coating on Fruits. [Link]

  • ResearchGate. (2025). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF. [Link]

  • FoodNavigator. (2010). EC takes action on morpholine as industry calls for global regs harmonisation. [Link]

  • Northwest Horticultural Council. (n.d.). European Union. [Link]

  • ResearchGate. (2020). (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]

  • Kim, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry. Foods, 9(6), 746. [Link]

  • CVUA Stuttgart. (n.d.). Morpholine, Diethanolamine and Triethanolamine Prohibited Additives in the EU. [Link]

  • ResearchGate. (n.d.). Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry | Request PDF. [Link]

  • MDPI. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]

  • WiredGov. (2010). Update on fruit glazed with wax containing morpholine | Food Standards Agency. [Link]

  • FoodProductionDaily.com. (2010). UK crackdown on 'processing aid' morpholine to have global impact – trade body. [Link]

  • Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • Wang, J., et al. (2017). Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. Scientific Reports, 7, 43124. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • MARDI. (n.d.). Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. [Link]

  • Separation Science. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • Oxford Academic. (n.d.). Trends and approaches in morpholines fungicides detection: analytical determination using traditional and modern techniques. [Link]

  • ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Lozano, A., et al. (2015). Exploring matrix effects in liquid chromatography-tandem mass spectrometry determination of pesticide residues in tropical fruits. Journal of Chromatography A, 1394, 58-71. [Link]

  • EURL-FV. (2016). The evaluation of matrix effects in pesticide multiresidue methods via matrix fingerprinting using liquid chromatography electrospray highresolution mass spectrometry. [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]

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Strategic Selection of Synthetic Routes for Substituted Morpholines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The morpholine scaffold is a privileged structure in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibacterial), Gefitinib (EGFR inhibitor), and Rivaroxaban (anticoagulant). Its ability to lower lipophilicity (LogP) while maintaining metabolic stability makes it an ideal "solubility handle."

However, while unsubstituted morpholine is a commodity chemical, C-substituted morpholines (chiral 2-, 3-, or polysubstituted variants) present significant synthetic challenges regarding regiocontrol and stereochemical fidelity.

This guide moves beyond textbook definitions to compare three distinct synthetic strategies, evaluating them based on regioselectivity , scalability , and stereochemical retention .

Route Analysis: Comparative Methodologies

Route A: The "Chiral Pool" Approach (Amino Alcohol Cyclization)

Best For: Enantiopure 2- or 3-substituted morpholines. Mechanism: Nucleophilic ring-opening of epoxides or displacement of alkyl halides by 1,2-amino alcohols.

This is the industry "workhorse" for substituted morpholines. It relies on the availability of chiral amino alcohols (derived from amino acids) and chiral epoxides (e.g., epichlorohydrin).

  • Field Insight: The classic "double alkylation" of amines with bis(2-chloroethyl) ether often fails for C-substituted targets due to poor regiocontrol and elimination side reactions. The modern standard utilizes Ethylene Sulfate or Epibromohydrin to enforce regiochemistry.

  • Critical Parameter: Controlling the order of alkylation (O-alkylation vs. N-alkylation) is the failure point. Using N-protected amino alcohols forces O-alkylation first, preventing oligomerization.

Route B: Metal-Catalyzed Carboamination (Buchwald/Wolfe)

Best For: cis-3,5-Disubstituted morpholines and aryl-fused systems. Mechanism: Pd-catalyzed intramolecular coupling of amino-tethered aryl halides or intermolecular coupling of amino alcohols with vinyl/aryl halides.

When you need to set two stereocenters simultaneously (e.g., 3,5-cis relationship), classical SN2 chemistry struggles with diastereocontrol. Palladium catalysis solves this via a stereodefined organopalladium intermediate.

  • Field Insight: The ligand choice is binary. Monodentate phosphines (like P(2-furyl)3) often outperform bidentate ligands like BINAP for these specific cyclizations because they allow the necessary coordination geometry for the C-O bond-forming reductive elimination.

Route C: Oxidative Functionalization (C-H Activation)

Best For: Late-stage diversification of existing morpholine scaffolds. Mechanism: Direct functionalization of the


-C-H bond adjacent to the heteroatom.
  • Field Insight: While academically interesting, this is rarely the primary route for de novo synthesis of a lead compound due to lower yields and mixture profiles. It is reserved for "analog busting" in late discovery.

Decision Framework & Logic

The following decision tree illustrates the logic for selecting the optimal route based on the target substitution pattern.

MorpholineStrategy Start Target Structure Subst Substitution Pattern? Start->Subst N_Sub N-Substituted Only Subst->N_Sub No C-sub C_Sub C-Substituted Subst->C_Sub 2-, 3-, or polysub Simple Route: Double Alkylation (Bis(2-chloroethyl)ether) N_Sub->Simple Chiral Chiral Center Required? C_Sub->Chiral Chiral->Simple No (Racemic OK) Yes_Chiral Source of Chirality? Chiral->Yes_Chiral Yes Pool Amino Acid/Epoxide Pool Yes_Chiral->Pool Available Precursor Complex New Stereocenter/Complex Yes_Chiral->Complex De Novo RouteA Route A: Amino Alcohol + Epibromohydrin/Ethylene Sulfate Pool->RouteA RouteB Route B: Pd-Catalyzed Carboamination Complex->RouteB

Caption: Decision matrix for selecting the synthetic route based on substitution requirements and starting material availability.

Performance Comparison Data

The following data aggregates typical performance metrics from internal process chemistry reviews and literature benchmarks.

FeatureRoute A: Amino Alcohol + Epoxide Route B: Pd-Catalyzed Route C: Double Alkylation
Primary Utility 2- or 3-substituted chiral morpholines3,5-disubstituted / Aryl-fusedSimple N-alkyl morpholines
Regiocontrol High (Dictated by precursor)High (Catalyst controlled)Low (For C-sub)
Stereocontrol >98% ee (Retention)>20:1 dr (cis-selective)N/A (Racemic)
Scalability High (kg scale feasible)Moderate (Catalyst cost)Very High (Commodity)
Atom Economy GoodModerate (Halide waste)Poor (Elimination byproducts)
Key Risk Oligomerization if unprotectedCatalyst poisoning / CostOver-alkylation

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of (S)-2-Methylmorpholine

Methodology: Ring opening of epibromohydrin by chiral amino alcohol followed by base-induced cyclization. Why this works: Using N-Boc protection prevents the amine from reacting with the epoxide prematurely, ensuring the alcohol attacks the epoxide first (or the halide, depending on conditions), strictly controlling regiochemistry.

  • Reagents: (S)-1-Amino-2-propanol (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Epibromohydrin (1.2 eq), NaH (2.5 eq), DMF/THF.

  • Step 1: N-Protection

    • Dissolve (S)-1-amino-2-propanol in THF. Add Boc2O and stir at RT for 4h. Concentrate to yield N-Boc-amino alcohol.

  • Step 2: Alkylation/Cyclization (One-Pot Variant)

    • Dissolve the crude N-Boc intermediate in anhydrous DMF (0.5 M).

    • Cool to 0°C. Add NaH (60% dispersion, 2.5 eq) portion-wise. Caution: H2 gas evolution.

    • Stir for 30 min to form the alkoxide/amide anion.

    • Add Epibromohydrin (1.2 eq) dropwise.

    • Warm to 60°C and stir for 4-6 hours. The alkoxide attacks the epoxide (or displaces bromide), followed by intramolecular cyclization.

  • Step 3: Deprotection

    • Quench with water, extract with EtOAc.

    • Treat the crude cyclic carbamate with TFA/DCM (1:1) to remove the Boc group.[1]

    • Validation: 1H NMR should show distinct multiplets for the C2-H and C6-H protons, confirming the 2-methyl regioisomer.

Protocol B: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

Methodology: Intramolecular carboamination of N-allyl derivatives.[1] Why this works: The Pd(0) inserts into the aryl bromide, coordinates the alkene, and the amine attacks the activated alkene (syn-aminopalladation), setting the stereochemistry.

  • Reagents: N-(2-bromoallyl) derivative (1.0 eq), Pd(OAc)2 (2 mol%), P(2-furyl)3 (8 mol%), NaOtBu (2.0 eq), Toluene.

  • Workflow:

    • Charge a flame-dried Schlenk tube with Pd(OAc)2, P(2-furyl)3, and NaOtBu under Nitrogen.[1]

    • Add the substrate (dissolved in Toluene, 0.1 M).

    • Heat to 90°C for 12 hours.

    • Critical Control Point: The reaction must be strictly anhydrous. Moisture kills the active Pd-amido species.

  • Purification: Filter through Celite and purify via flash chromatography (Hexane/EtOAc).

  • Stereochemical Check: The cis-isomer is typically the major product due to the boat-like transition state of the aminopalladation step. Verify via NOESY NMR (strong correlation between H3 and H5).

Mechanistic Visualization (Route B)

Understanding the catalytic cycle is crucial for troubleshooting low yields in the Pd-catalyzed route.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Pd_Ar Pd(II)-Ar Complex OxAdd->Pd_Ar Coord Amine Coordination & Deprotonation Pd_Ar->Coord Base (NaOtBu) Pd_Amido Pd-Amido Complex (Key Intermediate) Coord->Pd_Amido Migratory Syn-Aminopalladation (Stereo-determining) Pd_Amido->Migratory Intramolecular RedElim C-O Reductive Elimination Migratory->RedElim Product Morpholine Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle for Pd-mediated morpholine synthesis. The syn-aminopalladation step determines the cis-stereoselectivity.

References

  • Wolfe, J. P., et al. (2010). "A New Strategy for the Synthesis of Substituted Morpholines." Journal of the American Chemical Society.

  • Ortiz, K. G., et al. (2024).[2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.

  • Dugar, S., et al. (2015). "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis.

  • Palchykov, V. A. (2019).[3] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds.

  • Ney, J. E., & Wolfe, J. P. (2005). "Palladium-Catalyzed Synthesis of N-Aryl-2-benzylmorpholines." Angewandte Chemie International Edition.

Sources

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